molecular formula C9H11NO2 B171130 4-Amino-2,6-dimethylbenzoic acid CAS No. 16752-16-2

4-Amino-2,6-dimethylbenzoic acid

Cat. No.: B171130
CAS No.: 16752-16-2
M. Wt: 165.19 g/mol
InChI Key: DVRPKVKKOXSQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,6-dimethylbenzoic acid (CAS 16752-16-2) is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This benzoic acid derivative serves as a versatile building block and critical intermediate in organic synthesis and pharmaceutical research. It is particularly valued for its role in the synthesis of more complex molecules, such as esters with tertiary aminoalcohols, which have been investigated for their pharmacological properties . The compound is characterized by a melting point of 196-198 °C and a predicted density of 1.207 g/cm³ . It is typically supplied with high purity levels, including NLT 98% and 95% grades, catering to rigorous research and development requirements . As an intermediate, this compound is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and adhere to standard handling procedures, including wearing suitable protective clothing and working in a well-ventilated place to avoid contact with skin and eyes or the formation of dust and aerosols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRPKVKKOXSQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310603
Record name 4-amino-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16752-16-2
Record name 16752-16-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16752-16-2

This technical guide provides a comprehensive overview of 4-Amino-2,6-dimethylbenzoic acid, a substituted aromatic carboxylic acid of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential role in biological pathways.

Chemical and Physical Properties

This compound is a unique molecule that combines the functionalities of an aniline and a benzoic acid, with methyl substitutions ortho to the carboxylic acid group. These structural features influence its chemical reactivity and physical properties.

PropertyValue
CAS Number 16752-16-2
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Melting Point 196-198 °C
Boiling Point 342.5 °C at 760 mmHg
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in hot water, ethanol, and ether
pKa ~4.8 (estimated for the carboxylic acid)

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the catalytic hydrogenation of its nitro precursor, 2,6-dimethyl-4-nitrobenzoic acid. This method offers high yields and purity.

Materials:

  • 2,6-dimethyl-4-nitrobenzoic acid

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2,6-dimethyl-4-nitrobenzoic acid in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with an inert gas, such as nitrogen, to remove any oxygen.

  • Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atm.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound, which can be further purified by recrystallization if necessary.

G cluster_synthesis Synthesis Workflow start Start: 2,6-dimethyl-4- nitrobenzoic acid dissolve Dissolve in Ethanol start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst hydrogenation Hydrogenation (H2, 1-4 atm) add_catalyst->hydrogenation filtration Filter to remove Catalyst hydrogenation->filtration evaporation Evaporate Solvent filtration->evaporation product Product: 4-Amino-2,6- dimethylbenzoic acid evaporation->product

Synthesis Workflow Diagram

Spectroscopic Data

Technique Expected Absorptions/Signals
¹H NMR Signals for the aromatic protons (likely two singlets or a complex multiplet), a broad singlet for the amino protons (which may exchange with D₂O), a singlet for the two methyl groups, and a broad singlet for the carboxylic acid proton (which will also exchange with D₂O).
¹³C NMR Signals for the aromatic carbons (including quaternary carbons), a signal for the methyl carbons, and a signal for the carboxylic acid carbonyl carbon (typically downfield).
FT-IR Broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), N-H stretching from the primary amine (two bands around 3300-3500 cm⁻¹), a strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹), C-N stretching, and various aromatic C-H and C=C bending and stretching vibrations.

Biological Significance and Potential Applications

Substituted aminobenzoic acids are important pharmacophores and are found in a variety of biologically active molecules. As a derivative of p-aminobenzoic acid (PABA), this compound may have interesting biological properties. PABA is a key intermediate in the synthesis of folate (vitamin B9) in many bacteria. Therefore, derivatives of PABA can act as antagonists of this pathway, leading to antimicrobial activity.

The unique substitution pattern of this compound makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. The amino group provides a site for amide bond formation, while the carboxylic acid can be converted to esters, amides, or other functional groups. The methyl groups can influence the molecule's conformation and its binding to biological targets.

G cluster_pathway Potential Role in Folate Synthesis Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP Incorporation Folate Folate (Vitamin B9) DHP->Folate Further Steps Inhibitor This compound (Potential Inhibitor) Inhibitor->DHPS Competitive Inhibition

Folate Synthesis Inhibition Pathway

Safety Information

As with any chemical, this compound should be handled with appropriate safety precautions. It is recommended to use personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical compound with potential applications in research and drug development. This guide has provided an in-depth overview of its properties, a detailed synthesis protocol, and an exploration of its potential biological significance. Further research into the biological activities of this molecule and its derivatives is warranted to fully elucidate its therapeutic potential.

4-Amino-2,6-dimethylbenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the core physical properties of 4-Amino-2,6-dimethylbenzoic acid, tailored for researchers, scientists, and professionals in drug development. This document compiles essential data, outlines generalized experimental protocols for its characterization, and presents logical workflows through structured diagrams.

Core Physical and Chemical Properties

This compound, a substituted aromatic amino acid, possesses distinct physical and chemical characteristics crucial for its application in research and development. Its properties are summarized below.

PropertyValueSource
Molecular Formula C9H11NO2[1][2][3][4]
Molecular Weight 165.19 g/mol [1][2][3]
Melting Point 196-198 °C[5]
Boiling Point 342.5 °C at 760 mmHg[1][5]
Density 1.207 g/cm³[5]
pKa (Predicted) 4.53 ± 0.37[5]
LogP 2.165[5]
Vapor Pressure 2.87E-05 mmHg at 25°C[5]
Flash Point 160.9 °C[5]
Physical Form Solid, Crystalline Powder[6]
Storage Temperature Room temperature, in a dark, inert atmosphere[5][6]

Experimental Protocols

While specific experimental details for the determination of every physical property of this compound are not extensively published, this section outlines generalized, standard methodologies employed for the characterization of solid aromatic amino acids.

Melting Point Determination

The melting point of a crystalline solid like this compound is a key indicator of its purity and is typically determined using a capillary melting point apparatus.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.

Boiling Point Determination

The boiling point is determined at a specific pressure, typically atmospheric pressure (760 mmHg).

Methodology:

  • A small amount of the liquid sample is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This temperature corresponds to the boiling point.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for elucidating the molecular structure of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule. Chemical shifts, splitting patterns, and integration values help in assigning the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the amino group (N-H stretching), carboxylic acid group (O-H and C=O stretching), and the aromatic ring (C=C stretching) would be expected.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

A general workflow for the characterization of a synthesized chemical entity like this compound is depicted below.

G Figure 1: General Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical & Spectroscopic Analysis cluster_data Data Interpretation & Archiving Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP Solubility Solubility Testing Purification->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Structure Elucidation & Purity Assessment NMR->Interpretation IR->Interpretation MS->Interpretation Archiving Data Archiving Interpretation->Archiving

Figure 1: General Workflow for Compound Characterization

Synthesis Pathway

One potential synthetic route to this compound involves the reduction of the corresponding nitro compound. A generalized representation of this synthetic transformation is provided below.

G Figure 2: Generalized Synthesis Pathway Start 4-Nitro-2,6-dimethylbenzoic acid Intermediate Reduction Reaction (e.g., H₂, Pd/C or Sn/HCl) Start->Intermediate Reagents Product This compound Intermediate->Product Product Isolation

Figure 2: Generalized Synthesis Pathway

References

A Technical Guide to the Solubility Profile of 4-Amino-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Amino-2,6-dimethylbenzoic acid (CAS: 16752-16-2). Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on its physicochemical properties, predicted solubility behavior, and a detailed experimental protocol for determining its solubility. This guide aims to equip researchers with the necessary information and methodologies to effectively work with this compound in various experimental settings.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its solubility. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC9H11NO2[1][2]
Molecular Weight165.19 g/mol [1]
Melting Point196-198 °C[3]
Boiling Point342.5°C at 760 mmHg[3]
Predicted pKa4.53 ± 0.37[3]
Predicted LogP2.165[3]
Density1.207 g/cm3 [3]

Predicted Solubility Profile

While specific quantitative data is limited, the structure of this compound—an aromatic carboxylic acid with an amino group and two methyl groups—allows for qualitative predictions of its solubility.

  • Aqueous Solubility: The presence of both a carboxylic acid and an amino group suggests that the solubility of this compound will be highly dependent on pH.[4] In acidic solutions (pH < pKa of the carboxylate), the amino group will be protonated, and the carboxylic acid will be in its neutral form, likely leading to lower solubility. In alkaline solutions (pH > pKa of the amino group), the carboxylic acid will be deprotonated to a carboxylate salt, which is expected to significantly increase aqueous solubility. At its isoelectric point, the compound will exist as a zwitterion, and its solubility will likely be at a minimum.

  • Organic Solvent Solubility: The LogP value of 2.165 suggests a degree of lipophilicity.[3] Therefore, this compound is expected to have moderate to good solubility in polar organic solvents. Based on the behavior of similar compounds, it is likely to be soluble in solvents such as:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Sparingly to moderately soluble in alcohols like methanol and ethanol.[5]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise and reliable quantitative solubility data, the shake-flask method is a widely accepted and robust technique.[6] The following protocol is adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate buffer at various pHs, ethanol, DMSO)

  • Sealed vials (e.g., scintillation vials)

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of excess solid is critical to ensure that equilibrium is reached.[6]

  • Equilibration: Place the vials in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[6] Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: After the equilibration period, allow the vials to stand at the set temperature to permit the excess solid to sediment. For a more complete separation, centrifuge the vials at a high speed.[6]

  • Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter into a clean vial to remove any remaining solid particles.[6]

  • Quantification: Analyze the filtered supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of the solute in the experimental sample by comparing its analytical response to the calibration curve.

  • Data Reporting: Calculate the solubility of this compound in the chosen solvent at the specified temperature. Report the results in standard units, such as mg/mL or mol/L.[6]

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Solubility_Workflow start Start prepare_solution Prepare Supersaturated Solution (Excess solid in solvent) start->prepare_solution equilibrate Equilibrate (24-48h at constant T) prepare_solution->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate collect_sample Collect and Filter Supernatant separate->collect_sample quantify Quantify Concentration (e.g., HPLC, UV-Vis) collect_sample->quantify report Report Solubility Data quantify->report

Caption: Workflow for Shake-Flask Solubility Determination.

Logical Relationship of Factors Affecting Solubility

The solubility of this compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent system. The following diagram outlines these relationships.

Solubility_Factors cluster_compound This compound Properties cluster_solvent Solvent System Properties pKa pKa Solubility Solubility pKa->Solubility influences ionization LogP LogP (Lipophilicity) LogP->Solubility hydrophobicity CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility energy to dissolve pH pH pH->Solubility affects ionization state Polarity Polarity Polarity->Solubility like-dissolves-like Temperature Temperature Temperature->Solubility affects dissolution thermodynamics

Caption: Factors Influencing the Solubility of this compound.

References

Spectroscopic Profile of 4-Amino-2,6-dimethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for 4-Amino-2,6-dimethylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet (broad)1H-COOH
~6.4Singlet2HAr-H (H-3, H-5)
~5.5Singlet (broad)2H-NH₂
~2.2Singlet6H-CH₃ (at C-2, C-6)

Predicted ¹³C NMR Data

Solvent: DMSO-d₆, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~170-COOH
~150C-4
~138C-2, C-6
~115C-1
~112C-3, C-5
~18-CH₃
Infrared (IR) Spectroscopy

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
3500-3300N-H (Amino group)Symmetric & Asymmetric StretchMedium-Strong
3300-2500O-H (Carboxylic acid)Stretch (broad)Strong, Broad
3000-2850C-H (Methyl groups)StretchMedium
~1700C=O (Carboxylic acid)StretchStrong
~1600N-H (Amino group)BendMedium
1600-1450C=C (Aromatic ring)StretchMedium
~1300C-O (Carboxylic acid)StretchMedium
~1250C-N (Aromatic amine)StretchMedium
Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI)

m/z RatioProposed FragmentNotes
165[M]⁺Molecular Ion
148[M - OH]⁺Loss of hydroxyl radical from the carboxylic acid group
120[M - COOH]⁺Loss of the carboxylic acid group
105[M - COOH - CH₃]⁺Subsequent loss of a methyl group

Mandatory Visualization

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Compound (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS, IR) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Data Processing (Fourier Transform, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Chemical Shifts, Frequencies, m/z) Process->Interpret Structure Structure Elucidation & Verification Interpret->Structure Final_Report Final Report Structure->Final_Report

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are general experimental protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation:

    • Weigh approximately 5-20 mg of the solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 16 to 64 scans are sufficient.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Pick and label the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method

  • Sample Preparation: No specific sample preparation is required for a solid sample with this method. Ensure the sample is dry.

  • Instrument Setup and Data Acquisition:

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place a small amount of the solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup and Data Acquisition:

    • The mass spectrometer is typically coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

    • For GC-MS, inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer's ion source.

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion.

  • Data Processing:

    • The mass spectrum is generated as a plot of relative intensity versus the m/z ratio.

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses, which provides structural information.

    • The most intense peak in the spectrum is designated as the base peak and is assigned a relative intensity of 100%.

Technical Guide: Physicochemical Properties and Melting Point Determination of 4-Amino-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 4-Amino-2,6-dimethylbenzoic acid, with a primary focus on its melting point. It includes a detailed experimental protocol for melting point determination and a summary of its key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis.

Physicochemical Data Summary

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Melting Point 196-198 °C[1]
Molecular Formula C9H11NO2[2][3][4][5]
Molecular Weight 165.19 g/mol [2][3]
CAS Number 16752-16-2[2][3][4][5]
Boiling Point 342.5°C at 760 mmHg[1][3]
Vapor Pressure 2.87E-05 mmHg at 25°C[1]
Density 1.207 g/cm³[1]

Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the accurate determination of the melting point of this compound, adapted from standard laboratory procedures for organic compounds.[6][7][8][9][10]

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp® or similar digital device) or Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • This compound sample (dry and finely powdered)

  • Mortar and pestle (optional, for pulverizing the sample)

  • Spatula

  • Heating oil (for Thiele tube method)

  • Bunsen burner or heating mantle (for Thiele tube method)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.[10]

    • If the sample consists of large crystals, gently pulverize a small amount to a fine powder using a mortar and pestle.[9][10]

    • Load the capillary tube by pressing the open end into the powdered sample.[7][10]

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[10] The packed sample height should be approximately 2-3 mm.[10]

  • Apparatus Setup (Digital Melting Point Apparatus):

    • Insert the loaded capillary tube into the sample holder of the melting point apparatus.[10]

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C per minute to get a rough estimate.[8]

    • For an accurate measurement, set the starting temperature to at least 20 °C below the expected melting point.[8][10]

  • Measurement:

    • Begin heating and observe the sample through the magnifying lens.

    • As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.[6][8] A slow heating rate is crucial for an accurate determination.[9]

    • Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.[10]

    • Continue to heat slowly and record the temperature at which the entire sample has completely melted into a clear liquid. This is the end of the melting range.[10]

    • The recorded melting point should be expressed as a range, for example, 196-198 °C.

  • Post-Measurement:

    • Allow the apparatus to cool sufficiently before performing another measurement.[10]

    • Dispose of the used capillary tube in the designated glass waste container.[9] Never reuse a capillary tube.[7]

Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting point of a solid organic compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result Dry Dry Sample Pulverize Pulverize Sample Dry->Pulverize Load Load Capillary Tube (2-3 mm height) Pulverize->Load Insert Insert into Apparatus Load->Insert Heat Heat Rapidly (Preliminary) Insert->Heat If unknown MP HeatSlow Heat Slowly (1-2 °C/min) Insert->HeatSlow Cool Cool Apparatus Heat->Cool Cool->Insert New Sample RecordStart Record T1 (First liquid drop) HeatSlow->RecordStart RecordEnd Record T2 (All liquid) RecordStart->RecordEnd Range Melting Point Range (T1 - T2) RecordEnd->Range

Caption: Workflow for Melting Point Determination.

References

Stability and Storage of 4-Amino-2,6-dimethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Amino-2,6-dimethylbenzoic acid. Understanding the chemical stability of this compound is critical for ensuring its integrity in research and pharmaceutical development, as degradation can impact experimental outcomes and product safety. This document outlines potential degradation pathways, recommended storage protocols, and a detailed methodology for conducting stability-indicating analysis.

Chemical Stability Profile

This compound is a substituted aromatic amine and carboxylic acid, and its stability is influenced by environmental factors such as light, air, and temperature. While the product is chemically stable under standard ambient conditions (room temperature), it is susceptible to degradation under certain conditions.[1]

Key Factors Influencing Stability:

  • Light: The compound is sensitive to light and may discolor upon exposure.[1] Photodegradation is a common pathway for aromatic amines, potentially leading to oxidation or polymerization reactions. Studies on similar molecules like p-aminobenzoic acid (PABA) have shown that they undergo photodegradation, with the rate being pH-dependent.[2][3][4][5]

  • Air (Oxygen): As an aromatic amine, this compound is prone to oxidation when exposed to air.[1] Oxidation can target the amino group, potentially forming nitroso or nitro derivatives, or lead to the formation of colored polymeric impurities.[6][7][8]

  • Temperature: While stable at room temperature, elevated temperatures can accelerate degradation processes. Thermal decomposition of aminobenzoic acids can involve decarboxylation (loss of CO2).[9][10]

  • Humidity: The presence of moisture can facilitate hydrolytic degradation, although for this specific molecule, oxidation and photodecomposition are likely more significant pathways. However, it is good practice to protect the compound from moisture.

  • pH: The pH of a solution can influence the rate of degradation, particularly for photodegradation and hydrolysis.[2][3][4][5]

Proposed Degradation Pathways

Based on the chemical structure and data from related aromatic amines and benzoic acids, the following degradation pathways are proposed for this compound.

Degradation Pathway of this compound 4-Amino-2,6-dimethylbenzoic_acid This compound Oxidized_Product Oxidized Product (e.g., Nitroso/Nitro derivative) 4-Amino-2,6-dimethylbenzoic_acid->Oxidized_Product Oxidation (Air/O₂) Photodegradation_Product Photodegradation Product (e.g., Polymerized species) 4-Amino-2,6-dimethylbenzoic_acid->Photodegradation_Product Light (UV/Vis) Decarboxylated_Product Decarboxylated Product (3,5-Dimethylaniline) 4-Amino-2,6-dimethylbenzoic_acid->Decarboxylated_Product Heat (Δ) Stability_Testing_Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation Studies cluster_2 HPLC Analysis cluster_3 Data Evaluation Prepare_Standard Prepare Standard and Sample Solutions HPLC_Analysis RP-HPLC Analysis with PDA Detection Prepare_Standard->HPLC_Analysis Acid_Hydrolysis Acid Hydrolysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation (H₂O₂) Oxidation->HPLC_Analysis Thermal Thermal Degradation Thermal->HPLC_Analysis Photolytic Photolytic Degradation Photolytic->HPLC_Analysis Peak_Purity Peak Purity Analysis HPLC_Analysis->Peak_Purity Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Quantification Quantify Degradants and Assess Mass Balance Method_Validation->Quantification Peak_Purity->Method_Validation

References

In-depth Technical Guide on the Biological Activity of 4-Amino-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of publicly available scientific literature and databases did not yield specific studies detailing the biological activity of 4-Amino-2,6-dimethylbenzoic acid. Consequently, this document summarizes the available chemical information for this compound and discusses the known biological activities of the broader class of 4-aminobenzoic acid derivatives to provide a contextual understanding. The core requirements for quantitative data, detailed experimental protocols, and signaling pathway visualizations for this compound could not be fulfilled due to the absence of primary research data.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its chemical structure consists of a benzoic acid core with an amino group at the 4-position and two methyl groups at the 2- and 6-positions. While this specific molecule is commercially available and its chemical properties are documented, its biological functions and potential therapeutic applications have not been reported in the reviewed literature.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below.

PropertyValueSource
Molecular Formula C9H11NO2[1][2][3]
Molecular Weight 165.19 g/mol [1][3]
CAS Number 16752-16-2[1][2][3]
IUPAC Name This compound[1]
SMILES CC1=CC(=CC(=C1C(=O)O)C)N[1]
Appearance Not specified in search results
Melting Point Not specified in search results
Solubility Not specified in search results

Biological Context: The Broader Family of 4-Aminobenzoic Acid (PABA) Derivatives

While data on this compound is lacking, its parent molecule, 4-aminobenzoic acid (PABA), and its derivatives are known to possess a wide range of biological activities.[4][5] This suggests that this compound could potentially serve as a scaffold or starting material for the synthesis of novel bioactive compounds.

Antimicrobial and Antifungal Activity

Derivatives of 4-aminobenzoic acid have been investigated for their antimicrobial properties.[4] For instance, Schiff bases synthesized from PABA and various aromatic aldehydes have demonstrated antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 15.62 µM.[4] These derivatives have also shown potent and broad-spectrum antifungal properties with MIC values starting from 7.81 µM.[4]

Cytotoxic and Anticancer Activity

The PABA scaffold has been utilized in the development of cytotoxic agents. Certain Schiff base derivatives of PABA have exhibited notable cytotoxicity against the HepG2 human liver cancer cell line, with IC50 values of 15.0 µM or higher.[4] Furthermore, other studies on different aminobenzoic acid derivatives have reported significant anticancer activity. For example, some 4-methylbenzamide derivatives have shown high activity against various cancer cell lines, with IC50 values in the low micromolar range.[6][7]

Anti-inflammatory Activity

Aminobenzoic acid derivatives have also been explored for their anti-inflammatory potential. For instance, a derivative of 4-aminosalicylic acid was found to exhibit anti-inflammatory effects in lipopolysaccharide-activated microglial cells by inhibiting the production of pro-inflammatory mediators.[8] This was achieved through the downregulation of MAPKs and NF-κB activation.[8] While not directly related to the target compound, this highlights a potential therapeutic avenue for this class of molecules.

Hypothetical Experimental Workflow

Should research on the biological activity of this compound be undertaken, a general workflow could be proposed. This workflow is hypothetical and not based on any existing studies of this specific compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis & Characterization (this compound) B Cytotoxicity Assays (e.g., MTT, LDH) A->B Primary Screening C Antimicrobial Assays (e.g., MIC, MBC) A->C Primary Screening D Enzyme Inhibition Assays (e.g., Kinase, Protease) A->D Primary Screening E Cell Cycle Analysis B->E Hits F Apoptosis Assays (e.g., Annexin V) B->F Hits G Signaling Pathway Analysis (e.g., Western Blot, qPCR) B->G Hits H Animal Model of Disease (e.g., Xenograft, Infection) C->H Hits D->G Hits E->H Lead Compound F->H Lead Compound G->H Lead Compound I Toxicity & Pharmacokinetic Studies H->I Efficacy

Caption: Hypothetical workflow for evaluating the biological activity of a novel compound.

Conclusion

Currently, there is a significant gap in the scientific literature regarding the biological activity of this compound. While the foundational chemical information is available, no studies have been published detailing its effects on biological systems. However, the broader class of 4-aminobenzoic acid derivatives has shown promise in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This suggests that this compound could be a valuable starting point for medicinal chemistry campaigns aimed at discovering new therapeutic agents. Future research is warranted to explore the biological potential of this compound and its derivatives.

References

4-Amino-2,6-dimethylbenzoic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Amino-2,6-dimethylbenzoic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and its analogs represent a class of compounds with significant potential in medicinal chemistry. As derivatives of para-aminobenzoic acid (PABA), they serve as versatile scaffolds for the development of novel therapeutic agents. PABA-based compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The structural modifications at the amino and carboxyl groups of the 4-aminobenzoic acid core allow for the fine-tuning of their pharmacological profiles, making them attractive candidates for drug discovery and development. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through several routes. One common method involves the reduction of a corresponding nitro-substituted precursor. Further derivatization, particularly at the carboxyl group to form amides, is a key strategy to expand the chemical space and biological activity of these compounds.

General Synthesis of N-Substituted 4-Amino-2,6-dimethylbenzamides

A prevalent method for synthesizing amide derivatives involves the coupling of this compound with a desired amine in the presence of a coupling agent.

Experimental Protocols

Synthesis of N-Substituted 4-Amino-2,6-dimethylbenzamide

Materials:

  • This compound

  • Substituted amine

  • N,N'-Carbonyldiimidazole (CDI) or other coupling agents (e.g., EDC·HCl, HATU)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of the Carboxylic Acid: Dissolve this compound (1 equivalent) in anhydrous THF. Add a coupling agent such as CDI (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 1-2 hours to form the acylimidazolide intermediate.

  • Amide Coupling: To the solution containing the activated acid, add the desired substituted amine (1 equivalent). Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted 4-amino-2,6-dimethylbenzamide.[3]

  • Characterization: Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Biological Activity

Derivatives of aminobenzoic acids have shown significant promise as anticancer agents. Their efficacy is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 4-aminobenzoic acid derivatives against a range of human cancer cell lines, including those of the breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549).[2][4] The antiproliferative activity is influenced by the nature of the substituents on the aromatic ring and the amide group. For instance, the introduction of certain heterocyclic moieties can enhance the cytotoxic potential.

Data Presentation

Table 1: In Vitro Anticancer Activity of Selected Aminobenzoic Acid Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Acrylamide-PABA analog 4j MCF-7 (Breast)1.83Colchicine>30
Acrylamide-PABA analog 4a MCF-7 (Breast)2.99Colchicine>30
Benzamide derivatives of PABA-5.855-Fluorouracil-
Benzamide derivatives of PABA-4.535-Fluorouracil-
Carboxamide derivative of PABAA549 (Lung)3.0--
PABA/NOOVCAR-3 (Ovarian)9.8 (GI50)--
4-amino-3-chloro benzoate ester N5a A549 (Lung)1.23 ± 0.11Erlotinib4.56 ± 0.32
4-amino-3-chloro benzoate ester N5a HepG2 (Liver)2.45 ± 0.18Erlotinib6.78 ± 0.51
4-amino-3-chloro benzoate ester N5a HCT-116 (Colon)3.12 ± 0.25Erlotinib8.12 ± 0.63
4-Methylbenzamide derivative 7 K562 (Leukemia)2.27--
4-Methylbenzamide derivative 10 K562 (Leukemia)2.53--
4-Methylbenzamide derivative 7 HL-60 (Leukemia)1.42--
4-Methylbenzamide derivative 10 HL-60 (Leukemia)1.52--

GI50 refers to the concentration for 50% growth inhibition.[1][2][4][5][6]

Mechanism of Action

The anticancer effects of 4-aminobenzoic acid derivatives are attributed to various mechanisms of action, including the inhibition of key cellular targets involved in cancer progression.

Inhibition of Receptor Tyrosine Kinases

One of the primary mechanisms is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is often overexpressed in various cancers and its activation leads to downstream signaling cascades that promote cell proliferation, survival, and metastasis. By blocking the ATP binding site of the EGFR kinase domain, these derivatives can halt these oncogenic signals.[4]

Disruption of Microtubule Polymerization

Another important mechanism is the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton and are crucial for cell division. Compounds that interfere with microtubule dynamics can induce cell cycle arrest and apoptosis. Some PABA derivatives have been shown to target the colchicine binding site on β-tubulin, thereby disrupting microtubule formation.[1]

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Derivative 4-Amino-2,6-dimethylbenzoic Acid Derivative Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR Signaling Pathway.

Synthesis_Workflow start Start acid This compound start->acid coupling Add Coupling Agent (e.g., CDI) acid->coupling amine Add Substituted Amine coupling->amine reaction Stir at Room Temperature amine->reaction workup Aqueous Work-up reaction->workup purify Column Chromatography workup->purify product N-Substituted Amide Derivative purify->product end End product->end

Caption: General Workflow for Amide Synthesis.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, HCT-116)

  • 96-well plates

  • Test compounds (4-aminobenzoic acid derivatives)

  • Standard drug (e.g., Erlotinib, Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the standard drug. Incubate for 48-72 hours.[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the ability of compounds to inhibit the enzymatic activity of EGFR.

Materials:

  • Recombinant EGFR enzyme

  • Specific substrate (e.g., synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the EGFR enzyme, the substrate, and the kinase assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for 60 minutes.[4]

  • Signal Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method.[4]

  • IC50 Determination: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[4]

Experimental_Workflow start Start seed Seed Cancer Cells in 96-well plates start->seed treat Treat with Test Compounds (various concentrations) seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4h mtt->incubate2 dissolve Dissolve Formazan with DMSO incubate2->dissolve read Measure Absorbance (570 nm) dissolve->read calculate Calculate IC50 Values read->calculate end End calculate->end

Caption: Workflow for MTT Cytotoxicity Assay.

References

The Obscure Genesis of a Versatile Building Block: Unraveling the History of 4-Amino-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the provenance of a chemical entity is paramount. This in-depth technical guide delves into the discovery and history of 4-Amino-2,6-dimethylbenzoic acid, a substituted aromatic amino acid that has found utility as a versatile building block in medicinal chemistry and materials science. Despite its contemporary applications, the precise origins of this compound remain somewhat veiled in the annals of chemical literature, with its initial synthesis not prominently documented.

While a definitive, seminal publication detailing the initial discovery and synthesis of this compound (CAS No. 16752-16-2) is not readily apparent in a survey of scientific databases, its emergence can be situated within the broader historical context of research into substituted aminobenzoic acids. These molecules have long been a focus of organic and medicinal chemistry due to their structural relationship to p-aminobenzoic acid (PABA), a key biological metabolite.

Physicochemical Properties

A comprehensive understanding of a compound begins with its fundamental physicochemical characteristics. This compound is a solid at room temperature with the following properties:

PropertyValue
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Melting Point 196-198 °C
Boiling Point 342.5°C at 760 mmHg
Density 1.207 g/cm³

Historical Synthesis Approaches: A Plausible Pathway

Although the original synthesis is not explicitly detailed in readily available literature, a plausible and common method for the preparation of this compound involves the reduction of the corresponding nitro compound, 2,6-dimethyl-4-nitrobenzoic acid. This transformation is a fundamental and widely employed reaction in organic synthesis.

Hypothetical Synthesis Workflow

The logical workflow for the synthesis, based on established chemical principles, would likely proceed as follows:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 2,6-Dimethylbenzoic_acid 2,6-Dimethylbenzoic Acid 2,6-Dimethyl-4-nitrobenzoic_acid 2,6-Dimethyl-4-nitrobenzoic Acid 2,6-Dimethylbenzoic_acid->2,6-Dimethyl-4-nitrobenzoic_acid Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->2,6-Dimethyl-4-nitrobenzoic_acid 4-Amino-2,6-dimethylbenzoic_acid This compound 2,6-Dimethyl-4-nitrobenzoic_acid->4-Amino-2,6-dimethylbenzoic_acid Reducing_Agent Reducing Agent (e.g., Sn/HCl, H₂/Pd-C) Reducing_Agent->4-Amino-2,6-dimethylbenzoic_acid

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-2,6-dimethylbenzoic acid from Substituted Toluenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 4-Amino-2,6-dimethylbenzoic acid, a valuable building block in medicinal chemistry and drug development, starting from substituted toluenes. The described synthetic route involves a three-step process: nitration of 2,6-dimethyltoluene, subsequent oxidation of a methyl group to a carboxylic acid, and final reduction of the nitro group to an amine.

Synthetic Pathway Overview

The synthesis commences with the regioselective nitration of 2,6-dimethyltoluene (m-xylene) to introduce a nitro group at the 4-position. The resulting 4-nitro-2,6-dimethyltoluene is then subjected to strong oxidation to convert one of the methyl groups into a carboxylic acid, yielding 4-nitro-2,6-dimethylbenzoic acid. The final step involves the reduction of the nitro group to furnish the target compound, this compound.

Synthesis_Pathway Start 2,6-Dimethyltoluene Intermediate1 4-Nitro-2,6-dimethyltoluene Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Intermediate2 4-Nitro-2,6-dimethylbenzoic acid Intermediate1->Intermediate2 Oxidation (KMnO₄ or Na₂Cr₂O₇) Product This compound Intermediate2->Product Reduction (e.g., H₂, Pd/C)

Figure 1: Overall synthetic pathway for this compound.

Data Presentation

The following tables summarize representative quantitative data for each key transformation, adapted from analogous reactions found in the literature. These values can serve as a baseline for optimizing the synthesis of the target compound.

Table 1: Nitration of Substituted Toluenes

Starting MaterialNitrating AgentTemperature (°C)Reaction Time (h)Yield of para-isomer (%)
m-XyleneHNO₃ / H₂SO₄0 - 101 - 2~40-50% (as part of an isomeric mixture)
TolueneHNO₃ / H₂SO₄250.7557% (conversion)

Table 2: Oxidation of Nitrotoluenes to Nitrobenzoic Acids

Starting MaterialOxidizing AgentTemperature (°C)Reaction Time (h)Yield (%)
p-NitrotolueneSodium Dichromate / H₂SO₄1000.582 - 86[1]
p-NitrotoluenePotassium Permanganate / PTC95351.6[2]

Table 3: Reduction of Nitrobenzoic Acids to Aminobenzoic Acids

Starting MaterialReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
p-Nitrobenzoic AcidRaney Nickel, H₂Water, THF100497.2[3]
4-Nitrobenzoic Acidcis---INVALID-LINK--, COAqueous amine100-High yields reported[4]

Experimental Protocols

The following are detailed experimental protocols for the three main steps in the synthesis of this compound. These protocols are adapted from established methods for similar transformations and may require optimization for the specific substrates.

Protocol 1: Nitration of 2,6-Dimethyltoluene

This protocol describes the nitration of 2,6-dimethyltoluene to yield a mixture of nitrated isomers, from which 4-nitro-2,6-dimethyltoluene must be isolated.

  • Materials:

    • 2,6-Dimethyltoluene (m-xylene)

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Ice

    • Dichloromethane

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

    • Slowly add 2,6-dimethyltoluene to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

    • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the 2,6-dimethyltoluene solution. The temperature of the reaction mixture must be maintained between 0-10 °C.

    • After the addition is complete, continue stirring for an additional 1-2 hours, allowing the reaction to proceed to completion.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of nitro-2,6-dimethyltoluene isomers.

    • The desired 4-nitro-2,6-dimethyltoluene can be purified from the isomeric mixture by fractional distillation or column chromatography.

Protocol 2: Oxidation of 4-Nitro-2,6-dimethyltoluene

This protocol is adapted from the oxidation of p-nitrotoluene using sodium dichromate.

  • Materials:

    • 4-Nitro-2,6-dimethyltoluene

    • Sodium Dichromate Dihydrate

    • Concentrated Sulfuric Acid

    • 5% Sodium Hydroxide solution

    • 15% Sulfuric Acid solution

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer, combine 4-nitro-2,6-dimethyltoluene (1.0 eq), sodium dichromate dihydrate (1.3 eq), and water.

    • With vigorous stirring, slowly add concentrated sulfuric acid. The heat of dilution will cause the nitrotoluene to melt and the oxidation to commence.

    • Once the addition is complete and the initial exotherm subsides, heat the mixture to a gentle reflux for 30-60 minutes.

    • Cool the reaction mixture and pour it into cold water. Filter the crude 4-nitro-2,6-dimethylbenzoic acid.

    • To purify, dissolve the crude product in a 5% sodium hydroxide solution. Filter to remove any insoluble impurities.

    • Acidify the filtrate with 15% sulfuric acid to precipitate the purified 4-nitro-2,6-dimethylbenzoic acid.

    • Filter the solid, wash with cold water, and dry to obtain the product.

Protocol 3: Reduction of 4-Nitro-2,6-dimethylbenzoic acid

This protocol describes a catalytic hydrogenation method for the reduction of the nitro group.

  • Materials:

    • 4-Nitro-2,6-dimethylbenzoic acid

    • Palladium on Carbon (10% Pd/C) or Raney Nickel

    • Ethanol or Tetrahydrofuran

    • Hydrogen gas

    • Celite

  • Procedure:

    • In a hydrogenation vessel, dissolve 4-nitro-2,6-dimethylbenzoic acid (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran.

    • Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

    • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the synthetic steps.

Experimental_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction Nitration_Reaction Nitration of 2,6-Dimethyltoluene Nitration_Workup Aqueous Workup & Extraction Nitration_Reaction->Nitration_Workup Nitration_Purification Purification (Distillation/Chromatography) Nitration_Workup->Nitration_Purification Oxidation_Reaction Oxidation of 4-Nitro-2,6-dimethyltoluene Nitration_Purification->Oxidation_Reaction Oxidation_Workup Precipitation & Filtration Oxidation_Reaction->Oxidation_Workup Oxidation_Purification Recrystallization Oxidation_Workup->Oxidation_Purification Reduction_Reaction Reduction of 4-Nitro-2,6-dimethylbenzoic acid Oxidation_Purification->Reduction_Reaction Reduction_Workup Catalyst Filtration Reduction_Reaction->Reduction_Workup Reduction_Purification Recrystallization Reduction_Workup->Reduction_Purification

Figure 2: General experimental workflow for the synthesis.

Logical_Relationship Start Starting Material: 2,6-Dimethyl-substituted Toluene Step1 Step 1: Introduce Nitro Group (Electrophilic Aromatic Substitution) Start->Step1 Step2 Step 2: Oxidize Methyl Group (Side-Chain Oxidation) Step1->Step2 Step3 Step 3: Reduce Nitro Group (Reduction) Step2->Step3 End Final Product: This compound Step3->End

Figure 3: Logical relationship of the synthetic transformations.

References

High-Yield Synthesis of 4-Amino-2,6-dimethylbenzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-2,6-dimethylbenzoic acid is a valuable substituted aromatic amino acid that serves as a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its specific substitution pattern offers unique steric and electronic properties, making it a compound of interest for medicinal chemists and materials scientists. This application note provides a detailed, two-step protocol for the high-yield synthesis of this compound, commencing with the oxidation of 2,6-dimethyl-4-nitrotoluene to 4-Nitro-2,6-dimethylbenzoic acid, followed by the reduction of the nitro group to the corresponding amine. The described methodologies are optimized for high yields and purity, ensuring a reliable and reproducible synthesis for research and drug development professionals.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a robust two-step process. The first step involves the oxidation of the methyl group of 2,6-dimethyl-4-nitrotoluene to a carboxylic acid using a strong oxidizing agent. The subsequent step is the selective reduction of the nitro group to an amine, yielding the final product.

Synthesis_Pathway Start 2,6-Dimethyl-4-nitrotoluene Intermediate 4-Nitro-2,6-dimethylbenzoic acid Start->Intermediate Step 1: Oxidation (KMnO4, H2O, heat) Final This compound Intermediate->Final Step 2: Reduction (H2, Pd/C, Ethanol) Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction S1_Start Dissolve 2,6-dimethyl-4-nitrotoluene in water S1_Add_KMnO4 Add KMnO4 portion-wise S1_Start->S1_Add_KMnO4 S1_Reflux Reflux for 4-6 hours S1_Add_KMnO4->S1_Reflux S1_Cool_Filter Cool and filter MnO2 S1_Reflux->S1_Cool_Filter S1_Decolorize Decolorize with NaHSO3 S1_Cool_Filter->S1_Decolorize S1_Acidify Acidify with HCl to pH 2-3 S1_Decolorize->S1_Acidify S1_Isolate Isolate 4-Nitro-2,6-dimethylbenzoic acid S1_Acidify->S1_Isolate S2_Start Dissolve 4-Nitro-2,6-dimethylbenzoic acid in Ethanol S1_Isolate->S2_Start Proceed with intermediate S2_Add_Catalyst Add 10% Pd/C catalyst S2_Start->S2_Add_Catalyst S2_Hydrogenate Hydrogenate under H2 pressure S2_Add_Catalyst->S2_Hydrogenate S2_Filter Filter catalyst through Celite® S2_Hydrogenate->S2_Filter S2_Concentrate Concentrate the filtrate S2_Filter->S2_Concentrate S2_Recrystallize Recrystallize the product S2_Concentrate->S2_Recrystallize S2_Final Obtain pure this compound S2_Recrystallize->S2_Final

Purification of 4-Amino-2,6-dimethylbenzoic Acid by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4-Amino-2,6-dimethylbenzoic acid via recrystallization. The procedure outlined is designed to enhance the purity of the compound, a crucial step in research, development, and quality control within the pharmaceutical and chemical industries.

Introduction

This compound is a substituted aromatic carboxylic acid. In drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the impure solid in a hot solvent, followed by the formation of pure crystals as the solution cools, leaving the impurities dissolved in the mother liquor.

Data Presentation

Due to the limited availability of specific experimental solubility data for this compound, the following table provides estimated solubility values in common laboratory solvents. These estimations are based on the physicochemical properties of the molecule and solubility data of structurally similar compounds, such as p-aminobenzoic acid and other substituted benzoic acids. It is strongly recommended to perform small-scale solvent screening experiments to confirm the optimal solvent for a specific sample.

SolventEstimated Solubility at 25°C ( g/100 mL)Estimated Solubility at Boiling Point ( g/100 mL)Boiling Point (°C)
Water< 0.1~1.5100
Ethanol~1.0> 1078
Methanol~1.5> 1565
Ethanol/Water (9:1)~0.8> 12~80
Acetone~2.0> 2056

Note: These values are estimates and should be used as a guide for solvent selection.

Experimental Protocols

This protocol details the steps for the purification of this compound by recrystallization.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., 9:1 Ethanol/Water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or desiccator

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform the recrystallization in a well-ventilated fume hood, especially when using flammable organic solvents.

  • Avoid inhaling solvent vapors.

  • Handle hot glassware with appropriate clamps or tongs.

Procedure:

  • Solvent Selection: Based on the estimated solubility data and small-scale preliminary tests, select a suitable solvent or solvent mixture. A 9:1 ethanol/water mixture is a good starting point.

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of the chosen solvent (e.g., 9:1 ethanol/water) to the flask, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring.

    • Gradually add more hot solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel.

    • Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Collection of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Transfer the crystalline slurry to the funnel.

  • Washing:

    • Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Continue to draw air through the crystals on the Buchner funnel for several minutes to help them dry.

    • Transfer the purified crystals to a watch glass and dry them in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a desiccator until a constant weight is achieved.

  • Analysis:

    • Determine the melting point of the recrystallized product to assess its purity. The literature melting point for this compound is 196-198 °C.[1] A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery of the purified compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

References

Application Notes and Protocols for 4-Amino-2,6-dimethylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-dimethylbenzoic acid is a valuable scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. Its substituted aniline structure offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the use of this compound, with a particular focus on its application in the development of potent and selective EP4 receptor antagonists for the treatment of inflammation and pain.

Core Applications: EP4 Receptor Antagonists

The prostaglandin E2 (PGE2) receptor 4 (EP4) is a G-protein coupled receptor that plays a crucial role in mediating inflammatory responses and pain signaling. Selective antagonism of the EP4 receptor is a promising therapeutic strategy for various inflammatory conditions, including arthritis, with the potential for an improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound have been identified as potent and selective antagonists of the EP4 receptor.

Signaling Pathway of the EP4 Receptor

The EP4 receptor is primarily coupled to the Gαs protein, which upon activation by PGE2, stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element binding protein (CREB), leading to the transcription of genes involved in inflammation and pain. EP4 receptor antagonists block the binding of PGE2, thereby inhibiting this signaling cascade.

EP4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gs Gαs EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Inflammation, Pain) CREB->Gene Promotes Antagonist 4-Amino-2,6-dimethylbenzoic acid derivative (EP4 Antagonist) Antagonist->EP4 Blocks

EP4 Receptor Signaling Pathway and Antagonist Action.

Data Presentation: In Vitro Activity of EP4 Antagonists

The following table summarizes the in vitro activity of a series of EP4 antagonists derived from a 3-methylpyridine-2-carbonyl amino-2,4-dimethyl-benzoic acid scaffold, which is closely related to this compound. The data highlights the potency of these compounds in inhibiting PGE2-induced cAMP production in human whole blood (hWB) and in a cell-based assay.

Compound IDScaffoldhWB IC50 (nM)cAMP IC50 (nM)
1 3-methylpyridine-2-carbonyl amino-2,4-dimethyl-benzoic acid1236
2 3-methylpyridine-2-carbonyl amino-2,4-dimethyl-benzoic acid1236
3 3-methylpyridine-2-carbonyl amino-2,4-dimethyl-benzoic acid422.4
CJ-023,423 Reference EP4 Antagonist156012
CJ-042,794 Reference EP4 Antagonist840-

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and its derivatization into potent EP4 antagonists.

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route to this compound starting from 2,6-dimethyl-4-nitrobenzoic acid, based on standard reduction methods for aromatic nitro compounds.

Materials:

  • 2,6-dimethyl-4-nitrobenzoic acid

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dimethyl-4-nitrobenzoic acid (1.0 eq), iron powder (5.0 eq), and a solution of ammonium chloride (0.5 eq) in a 1:1 mixture of ethanol and water.

  • Reduction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Acidify the aqueous residue with 1M HCl to a pH of approximately 2-3. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Synthesis_Workflow_1 Start 2,6-dimethyl-4-nitrobenzoic acid Reaction Reduction (Fe, NH4Cl, EtOH/H2O, Reflux) Start->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

General workflow for the synthesis of this compound.
Protocol 2: Synthesis of 3-((3-Methylpyridine-2-carbonyl)amino)-2,4-dimethylbenzoic Acid (EP4 Antagonist)

This protocol describes the amide coupling of this compound with 3-methylpicolinic acid, a key step in the synthesis of the EP4 antagonist scaffold.

Materials:

  • This compound

  • 3-Methylpicolinic acid

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-methylpicolinic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir the solution at room temperature for 15-20 minutes.

  • Coupling Reaction: To the activated carboxylic acid solution, add a solution of this compound (1.0 eq) in anhydrous DMF, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-((3-methylpyridine-2-carbonyl)amino)-2,4-dimethylbenzoic acid.

Synthesis_Workflow_2 cluster_reactants Reactants AminoAcid This compound Coupling Amide Coupling (HATU, DIPEA, DMF) AminoAcid->Coupling PicolinicAcid 3-Methylpicolinic acid PicolinicAcid->Coupling Workup Work-up & Purification Coupling->Workup Product EP4 Antagonist Workup->Product

General workflow for the synthesis of EP4 antagonists.

Conclusion

This compound is a key building block in the design and synthesis of novel therapeutic agents, particularly potent and selective EP4 receptor antagonists. The protocols and data presented in these application notes provide a comprehensive resource for researchers in the field of drug discovery and medicinal chemistry, facilitating the exploration of this important chemical scaffold and its derivatives for the development of new anti-inflammatory and analgesic drugs.

Application Notes and Protocols: 4-Amino-2,6-dimethylbenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-dimethylbenzoic acid is a unique aromatic building block possessing a sterically hindered carboxylic acid and a nucleophilic amino group. The presence of two methyl groups ortho to the carboxylic acid influences its reactivity, providing both challenges and opportunities in synthetic chemistry. While specific documented applications in the literature are limited, its structure suggests significant potential in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. These application notes provide an overview of its potential uses, supported by detailed theoretical protocols adapted from established methodologies for sterically hindered compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 16752-16-2[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Melting Point 196-198 °C[2]
Boiling Point 342.5°C at 760 mmHg[2]
pKa 4.53±0.37 (Predicted)[2]
Appearance Solid
Storage Keep in dark place, Inert atmosphere, Room temperature[2]

Application in Polymer Synthesis

The bifunctional nature of this compound makes it a promising monomer for the synthesis of specialty polyamides and polyesters. The rigid, substituted aromatic core can impart desirable thermal and mechanical properties to the resulting polymers.

Logical Workflow for Polyamide Synthesis

cluster_0 Monomer Activation and Polymerization Start Start Activate_Carboxyl Activation of Carboxylic Acid (e.g., as an acyl chloride) Start->Activate_Carboxyl Thionyl Chloride or Oxalyl Chloride Polymerization Polycondensation with a Diamine Activate_Carboxyl->Polymerization Addition of Diamine Monomer Polyamide Polyamide Product Polymerization->Polyamide

Caption: Workflow for the synthesis of polyamides from this compound.

Experimental Protocol: Synthesis of a Novel Polyamide

This protocol describes a general method for the synthesis of a polyamide using this compound as a monomer.

1. Activation of the Carboxylic Acid:

  • Step 1: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.

  • Step 2: Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Step 3: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

  • Step 4: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

2. Polycondensation:

  • Step 1: Dissolve the freshly prepared acyl chloride in an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP).

  • Step 2: In a separate flask, dissolve an aliphatic or aromatic diamine (1.0 eq) in NMP.

  • Step 3: Slowly add the acyl chloride solution to the diamine solution at 0 °C with vigorous stirring.

  • Step 4: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 24 hours.

  • Step 5: Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol or water.

  • Step 6: Filter the polymer, wash thoroughly with the non-solvent, and dry under vacuum.

Application in Agrochemical and Pharmaceutical Synthesis

Substituted aminobenzoic acids are key intermediates in the synthesis of various bioactive molecules, including fungicides, herbicides, and active pharmaceutical ingredients (APIs). The unique substitution pattern of this compound can be exploited to create novel compounds with potentially enhanced biological activity.

Signaling Pathway Inhibition (Hypothetical)

Derivatives of aminobenzoic acids have been shown to act as inhibitors of various enzymes, such as kinases. A hypothetical signaling pathway where a derivative of this compound could act as an inhibitor is depicted below.

cluster_1 Hypothetical Kinase Inhibition Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Cellular_Response Cellular Response (e.g., Proliferation) Kinase_Cascade->Cellular_Response Leads to Inhibitor 4-Amino-2,6-dimethylbenzoic acid Derivative Inhibitor->Kinase_Cascade Inhibits cluster_2 Azo Dye Synthesis Workflow Start This compound Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Coupling Azo Coupling with Coupling Component Diazotization->Coupling Diazonium Salt Intermediate Azo_Dye Azo Dye Product Coupling->Azo_Dye

References

Application Notes and Protocols for the Derivatization of the Amino Group of 4-Amino-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the amino group of 4-Amino-2,6-dimethylbenzoic acid. The derivatization of this functional group is a key step in the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science. The protocols described herein are based on established methodologies for the derivatization of aromatic amines and have been adapted for the specific structural features of this compound, namely the steric hindrance around the amino group due to the ortho-methyl substituents.

Four primary classes of derivatization are covered:

  • N-Acylation: Introduction of an acyl group.

  • N-Alkylation: Introduction of an alkyl group.

  • N-Sulfonylation: Introduction of a sulfonyl group.

  • Diazotization: Conversion of the amino group to a diazonium salt for subsequent reactions.

N-Acylation of this compound

N-acylation is a fundamental transformation that converts the amino group into an amide. This modification can alter the electronic properties of the molecule, serve as a protecting group, or introduce a new functional handle for further elaboration. Due to the steric hindrance from the two ortho-methyl groups, acylation of this compound may require more forcing conditions or specific catalytic systems compared to unhindered anilines.

Data Presentation: N-Acylation
ParameterAcetylation with Acetic AnhydrideBenzoylation with Benzoyl Chloride
Starting Material This compoundThis compound
Acylating Agent Acetic AnhydrideBenzoyl Chloride
Base/Catalyst Pyridine or Sodium AcetatePyridine or Triethylamine
Solvent Pyridine or Glacial Acetic AcidDichloromethane (DCM) or Tetrahydrofuran (THF)
Reaction Temperature Room Temperature to 80 °C0 °C to Room Temperature
Reaction Time 2 - 12 hours2 - 6 hours
Typical Yield Moderate to High (60-90%)Moderate to High (70-95%)
Purification Method Recrystallization or Column ChromatographyColumn Chromatography

*Yields are estimated based on reactions with structurally similar, sterically hindered anilines and may require optimization for this compound.

Experimental Protocol: N-Acetylation

This protocol describes the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

experimental_workflow_acylation start Start dissolve Dissolve this compound in Pyridine start->dissolve add_reagent Add Acetic Anhydride dissolve->add_reagent react Heat and Stir (Monitor by TLC) add_reagent->react workup Aqueous Workup (Extraction and Washes) react->workup purify Purification (Recrystallization or Chromatography) workup->purify product 4-Acetamido-2,6-dimethylbenzoic acid purify->product

N-Acylation Experimental Workflow

N-Alkylation of this compound

N-alkylation introduces an alkyl substituent onto the amino group, which can significantly impact the compound's lipophilicity and basicity. Direct alkylation of sterically hindered anilines can be challenging and may result in low yields. Alternative methods, such as reductive amination or metal-catalyzed cross-coupling reactions, are often more effective.

Data Presentation: N-Alkylation
ParameterReductive Amination with an AldehydeDirect Alkylation with an Alkyl Halide
Starting Material This compoundThis compound
Alkylating Agent Aldehyde (e.g., Benzaldehyde)Alkyl Halide (e.g., Ethyl Iodide)
Reducing Agent Sodium triacetoxyborohydride (STAB)Not Applicable
Base Not ApplicablePotassium Carbonate or Sodium Hydride
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Dimethylformamide (DMF) or Acetonitrile
Reaction Temperature Room TemperatureRoom Temperature to 100 °C
Reaction Time 4 - 24 hours12 - 48 hours
Typical Yield Moderate to High (50-85%)Low to Moderate (20-60%)
Purification Method Column ChromatographyColumn Chromatography

*Yields are estimated based on reactions with structurally similar anilines and may require significant optimization.

Experimental Protocol: Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde via reductive amination.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, 1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.1 eq) in DCE.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

experimental_workflow_alkylation start Start mix Mix this compound and Aldehyde in DCE start->mix imine_formation Stir for Imine Formation mix->imine_formation add_stab Add Sodium Triacetoxyborohydride imine_formation->add_stab react Stir at Room Temperature (Monitor by TLC) add_stab->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract purify Purify by Column Chromatography extract->purify product N-Alkyl-4-amino-2,6-dimethylbenzoic acid purify->product

N-Alkylation (Reductive Amination) Workflow

N-Sulfonylation of this compound

N-sulfonylation results in the formation of a sulfonamide, a functional group prevalent in many pharmaceuticals. The reaction typically involves the treatment of the amine with a sulfonyl chloride in the presence of a base. Similar to acylation, the steric hindrance of the substrate may necessitate specific conditions.

Data Presentation: N-Sulfonylation
ParameterReaction with Benzenesulfonyl Chloride
Starting Material This compound
Sulfonylating Agent Benzenesulfonyl Chloride
Base Pyridine or Triethylamine
Solvent Pyridine or Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4 - 16 hours
Typical Yield Moderate (50-80%)*
Purification Method Recrystallization or Column Chromatography

*Yield is estimated based on reactions with analogous anilines.

Experimental Protocol: N-Sulfonylation

This protocol outlines the synthesis of a sulfonamide derivative from this compound.

Materials:

  • This compound

  • Benzenesulfonyl chloride (or other desired R-SO₂Cl) (1.1 eq)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine (2.0 eq) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

logical_relationship_sulfonylation cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F N-Sulfonylation Reaction A->F B Sulfonyl Chloride (R-SO₂Cl) B->F C Base (e.g., Pyridine) C->F D Solvent (e.g., DCM) D->F E Temperature (0 °C to RT) E->F G Sulfonamide Product F->G

Logical Relationship in N-Sulfonylation

Diazotization of this compound

Diazotization converts the primary amino group into a diazonium salt, which is a versatile intermediate for a wide range of transformations, including Sandmeyer reactions (to introduce halides, cyano, or hydroxyl groups) and azo couplings. The reaction is typically carried out at low temperatures in the presence of a mineral acid and a nitrite source.

Data Presentation: Diazotization and Subsequent Sandmeyer Reaction
ParameterDiazotizationSandmeyer Chlorination
Starting Material This compound4-(2,6-Dimethylbenzoyl)diazonium salt
Reagents Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)Copper(I) Chloride (CuCl)
Solvent Water/HClWater/HCl
Reaction Temperature 0 - 5 °C0 °C to Room Temperature
Reaction Time 30 - 60 minutes1 - 3 hours
Typical Yield Intermediate used in situModerate to High (60-90%)*
Purification Method Not ApplicableExtraction and Recrystallization/Chromatography

*Yield is estimated based on Sandmeyer reactions of other aminobenzoic acids.[1][2]

Experimental Protocol: Diazotization and Sandmeyer Chlorination

This protocol describes the formation of the diazonium salt of this compound and its subsequent conversion to 4-Chloro-2,6-dimethylbenzoic acid via a Sandmeyer reaction.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Beakers and flasks

  • Magnetic stirrer and stir bar

Procedure: Part A: Diazotization

  • In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the cold suspension of the amine, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 20-30 minutes at 0-5 °C. The resulting solution contains the diazonium salt.

Part B: Sandmeyer Reaction

  • In a separate flask, dissolve copper(I) chloride in concentrated HCl and cool the solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the cold CuCl solution with stirring.

  • Nitrogen gas evolution should be observed. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 4-Chloro-2,6-dimethylbenzoic acid by recrystallization or column chromatography.

signaling_pathway_diazotization A This compound B Diazonium Salt A->B NaNO₂, H⁺ (0-5 °C) C Sandmeyer Reaction (+ CuX, X = Cl, Br, CN) B->C E Azo Coupling (+ Activated Aromatic) B->E G Hydrolysis (+ H₂O, Δ) B->G D Aryl Halide / Nitrile C->D F Azo Compound E->F H Phenol Derivative G->H

Reaction Pathways from Diazonium Salt

References

Application Notes and Protocols for the Esterification of 4-Amino-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-dimethylbenzoic acid is a sterically hindered aromatic carboxylic acid of interest in medicinal chemistry and drug development. The two methyl groups ortho to the carboxylic acid functionality present a significant steric barrier, making esterification by traditional methods, such as Fischer esterification, challenging. This steric hindrance necessitates the use of more specialized and milder reaction conditions to achieve efficient conversion to its corresponding esters. These ester derivatives are valuable intermediates for the synthesis of more complex molecules and potential drug candidates.

This document provides detailed application notes and protocols for several effective methods for the esterification of this compound, focusing on techniques well-suited for sterically hindered substrates. The protocols are based on established chemical literature and are intended to provide researchers with a reliable starting point for their synthetic endeavors.

Challenges in Esterification

The primary challenge in the esterification of this compound is the steric hindrance around the carboxylic acid group. The two ortho-methyl groups impede the approach of the alcohol nucleophile to the carbonyl carbon, which is a key step in many esterification reactions. Classical acid-catalyzed methods like Fischer esterification are often low-yielding or unsuccessful for such substrates. Therefore, methods that utilize highly reactive intermediates or proceed through alternative mechanistic pathways are generally required for efficient esterification.

Overview of Suitable Esterification Methods

Several modern esterification methods are well-suited for overcoming the steric hindrance in this compound. This application note will focus on the following four promising techniques:

  • Steglich Esterification: A mild and efficient method that uses a carbodiimide coupling agent (e.g., DCC or EDC) and a nucleophilic catalyst (e.g., DMAP).[1][2][3] It is known for its compatibility with sterically demanding substrates.[1]

  • Yamaguchi Esterification: This method is particularly useful for the synthesis of highly functionalized and sterically hindered esters.[4][5][6] It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of DMAP.[4][5]

  • Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of an alcohol to an ester using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[7][8] It is known for its mild reaction conditions.[7]

  • Methylation with (Trimethylsilyl)diazomethane: A very mild and efficient method for the specific synthesis of methyl esters.[9] It proceeds in nearly quantitative yields and is suitable for sterically hindered carboxylic acids.[9]

Data Presentation: Comparison of Esterification Methods

The following table summarizes the key parameters and expected outcomes for the different esterification methods for this compound. Please note that the yields are indicative and may vary depending on the specific reaction conditions and scale.

MethodKey ReagentsSolventTemperatureReaction TimeTypical Yield (%)
Steglich Esterification DCC (or EDC), DMAP, AlcoholDichloromethane (DCM)0 °C to Room Temp.2 - 12 h80 - 95
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Triethylamine, DMAP, AlcoholToluene or THFRoom Temp.1 - 6 h85 - 95
Mitsunobu Reaction Triphenylphosphine, DEAD (or DIAD), AlcoholTHF or Dioxane0 °C to Room Temp.2 - 24 h70 - 90
Methylation (Trimethylsilyl)diazomethaneToluene/MethanolRoom Temp.< 1 h> 95

Experimental Protocols

Protocol 1: Steglich Esterification

This protocol describes the esterification of this compound with an alcohol using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and 4-Dimethylaminopyridine (0.1 - 0.2 eq).

  • Add anhydrous dichloromethane to dissolve the solids.

  • Add the desired alcohol (1.5 - 2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (1.1 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form.

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of dichloromethane.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Protocol 2: Yamaguchi Esterification

This protocol is particularly effective for sterically hindered substrates.

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous toluene or THF.

  • Add triethylamine (1.1 eq) and stir the solution for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir the mixture for 1 hour at room temperature.

  • In a separate flask, dissolve the alcohol (1.5 eq) and 4-dimethylaminopyridine (1.2 eq) in anhydrous toluene or THF.

  • Add the solution from step 4 to the reaction mixture from step 3 and stir for 1-6 hours at room temperature, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction

This protocol describes a mild method for esterification with inversion of stereochemistry if a chiral alcohol is used.

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by column chromatography on silica gel to isolate the ester product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Protocol 4: Methylation with (Trimethylsilyl)diazomethane

This is a highly efficient method for the synthesis of the methyl ester.

Materials:

  • This compound

  • (Trimethylsilyl)diazomethane (TMSCHN2) solution (typically 2.0 M in hexanes)

  • Toluene

  • Methanol

Procedure:

  • To a flask, dissolve this compound (1.0 eq) in a mixture of toluene and methanol (e.g., 10:1 v/v).

  • Slowly add the (trimethylsilyl)diazomethane solution dropwise at room temperature until the yellow color of the reagent persists, indicating complete consumption of the carboxylic acid.

  • Stir the reaction mixture for an additional 15-30 minutes at room temperature.

  • Quench the excess TMSCHN2 by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure to afford the crude methyl ester, which is often of high purity. Further purification by column chromatography can be performed if necessary.

Visualizations

Signaling Pathways and Experimental Workflows

Steglich_Esterification cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts CarboxylicAcid This compound Activation Activation of Carboxylic Acid with DCC CarboxylicAcid->Activation Alcohol Alcohol (R-OH) NucleophilicAttack Nucleophilic Attack by Alcohol Alcohol->NucleophilicAttack DCC DCC DCC->Activation DMAP DMAP (catalyst) AcylTransfer Acyl Transfer to DMAP DMAP->AcylTransfer Activation->AcylTransfer O-acylisourea intermediate DCU Dicyclohexylurea (DCU) Activation->DCU AcylTransfer->NucleophilicAttack N-acylpyridinium intermediate Ester Ester Product NucleophilicAttack->Ester

Yamaguchi_Esterification cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products CarboxylicAcid This compound MixedAnhydride Formation of Mixed Anhydride CarboxylicAcid->MixedAnhydride YamaguchiReagent 2,4,6-Trichlorobenzoyl chloride YamaguchiReagent->MixedAnhydride Base Triethylamine Base->MixedAnhydride Alcohol Alcohol (R-OH) EsterFormation Ester Formation Alcohol->EsterFormation DMAP DMAP AcylTransfer Acyl Transfer to DMAP DMAP->AcylTransfer MixedAnhydride->AcylTransfer AcylTransfer->EsterFormation N-acylpyridinium intermediate Ester Ester Product EsterFormation->Ester

Mitsunobu_Reaction cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts CarboxylicAcid This compound SN2 SN2 Attack by Carboxylate CarboxylicAcid->SN2 Alcohol Alcohol (R-OH) Alkoxyphosphonium Alkoxyphosphonium Salt Formation Alcohol->Alkoxyphosphonium PPh3 Triphenylphosphine BetaineFormation Betaine Formation PPh3->BetaineFormation DEAD DEAD or DIAD DEAD->BetaineFormation BetaineFormation->Alkoxyphosphonium HydrazineDeriv Hydrazine Derivative BetaineFormation->HydrazineDeriv Alkoxyphosphonium->SN2 TriphenylphosphineOxide Triphenylphosphine Oxide Alkoxyphosphonium->TriphenylphosphineOxide Ester Ester Product SN2->Ester

Diazomethane_Methylation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts CarboxylicAcid This compound Protonation Protonation of TMSCHN2 CarboxylicAcid->Protonation TMSCHN2 (Trimethylsilyl)diazomethane TMSCHN2->Protonation SN2 SN2 Attack by Carboxylate Protonation->SN2 Diazonium Intermediate MethylEster Methyl Ester SN2->MethylEster N2 Nitrogen Gas SN2->N2

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Amino-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-dimethylbenzoic acid is a substituted anthranilic acid derivative that serves as a versatile building block in the synthesis of various heterocyclic compounds. Its unique structure, featuring a sterically hindered amino group and a carboxylic acid functionality, allows for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of acridone derivatives, a class of nitrogen-containing heterocycles with significant biological activities, including potential as anticancer agents.[1][2] The primary synthetic strategy involves an initial Ullmann condensation followed by an acid-catalyzed cyclization.

Core Application: Synthesis of 1,8-Dimethylacridone

A key application of this compound is in the synthesis of substituted acridones. The acridone scaffold is a prominent feature in numerous biologically active molecules. The methyl groups at positions 1 and 8 of the resulting acridone ring system, derived from the starting material, can significantly influence the pharmacological properties of the final compound.

The overall synthetic pathway involves two main steps:

  • Ullmann Condensation: Coupling of this compound with an aryl halide, typically 2-chlorobenzoic acid, to form the intermediate N-aryl anthranilic acid.

  • Cyclization: Intramolecular cyclization of the N-aryl anthranilic acid intermediate to yield the tricyclic acridone structure.

Experimental Protocols

Protocol 1: Synthesis of N-(2-carboxyphenyl)-4-amino-2,6-dimethylbenzoic acid via Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[3][4] In this protocol, the amino group of this compound displaces the chlorine atom of 2-chlorobenzoic acid.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound165.191.65 g10 mmol
2-Chlorobenzoic acid156.571.57 g10 mmol
Anhydrous Potassium Carbonate (K₂CO₃)138.212.76 g20 mmol
Copper(I) Iodide (CuI)190.450.19 g1 mmol
L-Proline115.130.23 g2 mmol
N,N-Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.65 g, 10 mmol), 2-chlorobenzoic acid (1.57 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), copper(I) iodide (0.19 g, 1 mmol), and L-proline (0.23 g, 2 mmol).

  • Add N,N-dimethylformamide (50 mL) to the flask.

  • Heat the reaction mixture to 120-130 °C with continuous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. This will precipitate the product.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Yield: 60-70%

Protocol 2: Cyclization of N-(2-carboxyphenyl)-4-amino-2,6-dimethylbenzoic acid to 1,8-Dimethyl-9(10H)-acridone

The cyclization of the N-aryl anthranilic acid intermediate is typically achieved through treatment with a strong acid, which promotes an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to form the acridone ring system.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-(2-carboxyphenyl)-4-amino-2,6-dimethylbenzoic acid285.292.85 g10 mmol
Polyphosphoric Acid (PPA)-30 g-
Sulfuric Acid (H₂SO₄)98.085 mL-

Procedure:

  • In a 100 mL beaker, carefully add N-(2-carboxyphenyl)-4-amino-2,6-dimethylbenzoic acid (2.85 g, 10 mmol) to polyphosphoric acid (30 g).

  • Alternatively, concentrated sulfuric acid (5 mL) can be used as the cyclizing agent.

  • Heat the mixture to 140-150 °C with occasional stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice (approximately 100 g) with stirring.

  • The precipitate formed is the crude acridone product.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Filter the solid product, wash it extensively with water until the filtrate is neutral, and then dry it in an oven at 100 °C.

  • The crude 1,8-Dimethyl-9(10H)-acridone can be purified by recrystallization from a high-boiling solvent such as glacial acetic acid or DMF.

Expected Yield: 80-90%

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Ullmann CondensationCuI, L-Proline, K₂CO₃DMF120-13012-2460-70
2CyclizationPolyphosphoric Acid or H₂SO₄-140-1502-480-90

Table 2: Spectroscopic Data for 1,8-Dimethyl-9(10H)-acridone

TechniqueExpected Data
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~11.5 (s, 1H, NH), 7.0-8.0 (m, 6H, Ar-H), 2.5 (s, 6H, 2 x CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~178 (C=O), 120-145 (Ar-C), 20 (CH₃)
IR (KBr, cm⁻¹)ν: ~3300 (N-H), ~1640 (C=O), ~1600, 1480 (C=C aromatic)
Mass Spec (ESI+)m/z: 224.1 [M+H]⁺

Visualizations

Synthesis Workflow

Synthesis_Workflow Start This compound + 2-Chlorobenzoic acid Ullmann Ullmann Condensation CuI, L-Proline, K2CO3, DMF 120-130°C Start->Ullmann Intermediate N-(2-carboxyphenyl)-4-amino- 2,6-dimethylbenzoic acid Ullmann->Intermediate Cyclization Cyclization PPA or H2SO4 140-150°C Intermediate->Cyclization Product 1,8-Dimethyl-9(10H)-acridone Cyclization->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure 1,8-Dimethyl-9(10H)-acridone Purification->FinalProduct

Caption: Workflow for the synthesis of 1,8-Dimethyl-9(10H)-acridone.

Logical Relationship of Key Steps

Logical_Relationship cluster_starting_materials Starting Materials cluster_reactions Key Reactions cluster_products Products SM1 4-Amino-2,6-dimethyl- benzoic acid R1 Ullmann Condensation (C-N Bond Formation) SM1->R1 SM2 2-Chlorobenzoic acid SM2->R1 P1 N-Aryl Intermediate R1->P1 R2 Intramolecular Cyclization (Acridone Ring Formation) P2 Final Acridone Product R2->P2 P1->R2

Caption: Key steps in acridone synthesis from this compound.

References

Application Notes and Protocols: 4-Amino-2,6-dimethylbenzoic Acid as a Versatile Precursor for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Amino-2,6-dimethylbenzoic acid is a valuable scaffold in medicinal chemistry, serving as a key precursor for the synthesis of a diverse range of biologically active molecules. Its unique structure, featuring a sterically hindered carboxylic acid and a reactive amino group on a dimethyl-substituted benzene ring, provides an excellent starting point for the development of potent and selective enzyme inhibitors. The dimethyl substituents can influence the conformation of the final molecule, potentially enhancing binding affinity and selectivity for the target enzyme. This document provides detailed protocols for the synthesis of a representative enzyme inhibitor using this compound as a precursor, along with methods for evaluating its biological activity.

Application: Precursor for Kinase Inhibitors

Protein kinases are a critical class of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The structural motif of this compound can be elaborated to generate potent kinase inhibitors. By forming an amide bond with various heterocyclic amines, a library of compounds can be synthesized and screened for inhibitory activity against a panel of kinases.

Representative Kinase Inhibitor Synthesis:

Herein, we describe a synthetic protocol for a hypothetical kinase inhibitor, N-(4-(pyridin-4-yl)pyrimidin-2-yl)-4-amino-2,6-dimethylbenzamide (KD-1) , to illustrate the utility of this compound as a precursor. This example is based on established amide coupling methodologies and the known pharmacophores of existing kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-(4-(pyridin-4-yl)pyrimidin-2-yl)-4-amino-2,6-dimethylbenzamide (KD-1)

This protocol details the amide coupling reaction between this compound and 4-(pyridin-4-yl)pyrimidin-2-amine.

Materials:

  • This compound

  • 4-(pyridin-4-yl)pyrimidin-2-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add 4-(pyridin-4-yl)pyrimidin-2-amine (1.1 eq) and DIPEA (3.0 eq).

  • Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure compound KD-1 .

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of the synthesized compound KD-1 against a specific protein kinase (e.g., a receptor tyrosine kinase).

Materials:

  • Synthesized inhibitor (KD-1 )

  • Recombinant human kinase

  • ATP (Adenosine triphosphate)

  • Peptide substrate specific for the kinase

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of KD-1 in DMSO. Create a series of dilutions in the kinase assay buffer to achieve the desired final concentrations for the assay.

  • Assay Plate Setup: Add the kinase enzyme to each well of a 384-well plate.

  • Inhibitor Addition: Add the diluted KD-1 solutions to the wells. Include a positive control (a known inhibitor for the target kinase) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: After incubation, add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed (and thus, kinase activity).

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of KD-1 . Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The inhibitory activity of the synthesized compound KD-1 and a reference compound against a panel of related kinases is summarized in the table below. This data is essential for determining the potency and selectivity of the new inhibitor.

CompoundTarget KinaseIC50 (nM)
KD-1 Kinase A50
Kinase B800
Kinase C>10,000
Reference Inhibitor Kinase A15
Kinase B250
Kinase C5,000

Visualizations

Signaling Pathway

The following diagram illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway that is often targeted in cancer therapy. Inhibitors developed from this compound could potentially target such pathways.

RTK_Signaling_Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization SignalingProteins Downstream Signaling Proteins (e.g., GRB2, SOS) Dimerization->SignalingProteins P RAS RAS SignalingProteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellularResponse Inhibitor Kinase Inhibitor (KD-1) Inhibitor->RTK Inhibition

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and biological evaluation of enzyme inhibitors derived from this compound.

Experimental_Workflow Start This compound Synthesis Amide Coupling Reaction Start->Synthesis Amine Amine Building Block Amine->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Enzyme Inhibition Assay (IC50 Determination) Characterization->Screening DataAnalysis Data Analysis & SAR Studies Screening->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: General workflow for inhibitor synthesis and evaluation.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2,6-dimethylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-2,6-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this sterically hindered aromatic amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are three primary synthetic routes for the preparation of this compound:

  • Hydrolysis of tert-butyl 4-amino-2,6-dimethylbenzoate: This method involves the deprotection of the tert-butyl ester under acidic conditions.

  • Hofmann rearrangement of 2,6-dimethylterephthalamide: This route utilizes a Hofmann rearrangement to convert a primary amide to the desired amine with the loss of one carbon atom.

  • Reduction of 2,6-dimethyl-4-nitrobenzoic acid: This approach involves the reduction of a nitro group to an amine.

Q2: I am observing low yields in my synthesis. What are the likely causes?

A2: Low yields in the synthesis of this compound can often be attributed to the steric hindrance provided by the two methyl groups ortho to the carboxylic acid. This hindrance can slow down reaction rates and lead to incomplete reactions. Other factors include suboptimal reaction conditions (temperature, reaction time, reagent stoichiometry), side reactions, and product loss during workup and purification.

Q3: What are some common side reactions to be aware of?

A3: Depending on the synthetic route, common side reactions may include:

  • Incomplete hydrolysis: In the ester hydrolysis route, incomplete removal of the tert-butyl group can lead to a mixture of product and starting material.

  • Formation of byproducts in Hofmann rearrangement: The Hofmann rearrangement can sometimes lead to the formation of ureas or other side products if the reaction conditions are not carefully controlled.

  • Over-reduction or incomplete reduction: In the nitro reduction route, over-reduction to other functional groups or incomplete reduction can occur, leading to a complex product mixture.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: Due to the presence of both a polar amino group and a carboxylic acid group, as well as a nonpolar aromatic ring, a polar protic solvent or a mixture of solvents is often effective. Ethanol, methanol, or a mixture of ethanol and water are good starting points for recrystallization.[1] A mixture of dichloromethane and methanol has also been reported to be effective for similar compounds.[2]

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the reaction temperature. For sterically hindered substrates, more forcing conditions may be necessary.[3]
Suboptimal Reagent Stoichiometry Ensure the correct molar ratios of reactants and reagents are used. For the Hofmann rearrangement, the stoichiometry of the halogen and base is critical.
Product Loss During Workup Optimize the extraction procedure. Ensure the pH of the aqueous layer is adjusted to the isoelectric point of the amino acid to minimize its solubility in the aqueous phase during extraction. Perform multiple extractions with the organic solvent.
Degradation of Starting Materials or Product Ensure the purity and stability of your starting materials. Protect the final product from light and air, as aromatic amines can be susceptible to oxidation.
Product Purification Issues
Problem Potential Cause Troubleshooting Step
Oiling out during recrystallization The compound is coming out of solution above its melting point, or impurities are present.Reheat the solution to redissolve the oil and add a small amount of additional "good" solvent. Allow the solution to cool more slowly. Seeding with a small crystal of the pure product can also induce crystallization.[1]
No crystal formation The solution is too dilute, or nucleation is inhibited.Try to induce crystallization by scratching the inside of the flask with a glass rod. If that fails, carefully evaporate some of the solvent to increase the concentration and then cool again. Seeding is also a good option here.[1]
Colored impurities in the final product Oxidation of the amino group or presence of colored byproducts.During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling the solution.

Experimental Protocols

Protocol 1: Hydrolysis of a tert-Butyl Ester (Adapted from Boc Deprotection)

This protocol is adapted from the deprotection of N-Boc protected amino acids using HCl in dioxane.[4]

Reaction: tert-butyl 4-amino-2,6-dimethylbenzoate → this compound

Procedure:

  • Dissolve tert-butyl 4-amino-2,6-dimethylbenzoate (1.0 eq) in anhydrous 1,4-dioxane.

  • To this solution, add a 4 M solution of HCl in dioxane (a slight excess, e.g., 1.1-1.2 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, the product may precipitate as the hydrochloride salt. The solvent can be removed under reduced pressure.

  • The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.

  • To obtain the free amino acid, the hydrochloride salt is dissolved in a minimal amount of water, and the pH is carefully adjusted to the isoelectric point using a base (e.g., sodium bicarbonate or a dilute solution of NaOH).

  • The precipitated this compound is then collected by filtration, washed with cold water, and dried under vacuum.

Parameter Value/Range
Solvent Anhydrous 1,4-Dioxane
Reagent 4 M HCl in Dioxane
Temperature Room Temperature
Reaction Time Monitor by TLC (typically 1-4 hours)
Protocol 2: Hofmann Rearrangement (General Procedure)

This is a general procedure for the Hofmann rearrangement of a primary amide.

Reaction: 2,6-dimethylterephthalamide → this compound

Procedure:

  • Prepare a solution of sodium hypobromite (NaOBr) in situ by adding bromine (1.0 eq) to a cold (0-5 °C) solution of sodium hydroxide (excess, e.g., 4.0 eq) in water.

  • Add the 2,6-dimethylterephthalamide (1.0 eq) to the cold NaOBr solution with vigorous stirring.

  • After the initial reaction, the mixture is typically heated to facilitate the rearrangement. The temperature and time will need to be optimized (e.g., 50-80 °C for 1-2 hours).

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully acidify with a mineral acid (e.g., HCl) to the isoelectric point of this compound to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization.

Parameter Value/Range
Reagents Bromine, Sodium Hydroxide
Solvent Water
Temperature 0-5 °C initially, then heated (e.g., 50-80 °C)
Reaction Time 1-3 hours (monitor by TLC)
Protocol 3: Reduction of a Nitro Compound (Adapted from the reduction of 2,4-dinitrophenol)

This protocol is adapted from a procedure for the reduction of a dinitrophenol using sodium sulfide.[5]

Reaction: 2,6-dimethyl-4-nitrobenzoic acid → this compound

Procedure:

  • Suspend 2,6-dimethyl-4-nitrobenzoic acid (1.0 eq) in water.

  • Add a solution of sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) in water (a slight excess, e.g., 1.1-1.5 eq).

  • The reaction mixture is typically heated to increase the rate of reduction (e.g., 80-90 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the reaction mixture and filter to remove any insoluble byproducts.

  • Carefully acidify the filtrate with an acid (e.g., acetic acid or dilute HCl) to the isoelectric point of the product to induce precipitation.[5]

  • Collect the precipitated this compound by filtration, wash with cold water, and dry.

  • Recrystallization from a suitable solvent may be necessary for further purification.

Parameter Value/Range
Reducing Agent Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH)
Solvent Water
Temperature 80-90 °C
Reaction Time Monitor by TLC

Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_0 Route 1: Ester Hydrolysis cluster_1 Route 2: Hofmann Rearrangement cluster_2 Route 3: Nitro Reduction A tert-butyl 4-amino-2,6-dimethylbenzoate B This compound A->B  HCl / Dioxane C 2,6-dimethylterephthalamide D This compound C->D  Br₂, NaOH E 2,6-dimethyl-4-nitrobenzoic acid F This compound E->F  Na₂S or other reducing agents

Caption: Overview of synthetic routes to this compound.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? (e.g., Low Yield, Impurities) Start->Problem Analyze Analyze Reaction Parameters: - Temperature - Time - Stoichiometry - Purity of Reagents Problem->Analyze Yes Success Successful Synthesis Problem->Success No Workup Review Workup & Purification: - Extraction pH - Recrystallization Solvent - Number of Extractions Analyze->Workup Optimize Optimize Conditions: - Adjust Temperature/Time - Screen Solvents/Bases - Modify Purification Workup->Optimize Rerun Rerun Experiment Optimize->Rerun Rerun->Problem

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Troubleshooting low yield in 4-Amino-2,6-dimethylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Amino-2,6-dimethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical synthetic route involves a two-step process:

  • Nitration: The nitration of 2,6-dimethylbenzoic acid to form 4-nitro-2,6-dimethylbenzoic acid.

  • Reduction: The reduction of the nitro group of 4-nitro-2,6-dimethylbenzoic acid to an amine, yielding the final product, this compound.

Q2: My nitration reaction of 2,6-dimethylbenzoic acid is resulting in a low yield and a mixture of products. What are the likely causes?

Low yields and product mixtures in this nitration are often due to suboptimal reaction conditions. The two methyl groups are ortho-, para-directing, while the carboxylic acid group is meta-directing. Careful control of the reaction is necessary to favor nitration at the 4-position. Key factors to investigate are:

  • Reaction Temperature: The temperature of the nitration reaction is critical. If the temperature is too high, it can lead to the formation of dinitro compounds and other side products.[1][2] Conversely, a temperature that is too low may result in an incomplete reaction.[1]

  • Rate of Addition of Nitrating Agent: The slow, dropwise addition of the nitrating mixture (concentrated nitric acid and sulfuric acid) is crucial to control the reaction temperature and minimize side reactions.[1]

  • Purity of Starting Materials: Ensure the 2,6-dimethylbenzoic acid is pure, as impurities can lead to undesired side reactions.

Q3: I am observing incomplete reduction of 4-nitro-2,6-dimethylbenzoic acid. How can I drive the reaction to completion?

Incomplete reduction is a common issue.[3] To address this, consider the following:

  • Catalyst Activity (for Catalytic Hydrogenation): If using a catalyst like Palladium on carbon (Pd/C), ensure it is fresh and active. Catalyst poisoning can occur, especially if sulfur-containing impurities are present.[4] Increasing the catalyst loading may also help.[3]

  • Reducing Agent Stoichiometry (for Metal/Acid Reduction): When using reagents like tin(II) chloride or iron, ensure a sufficient excess is used to drive the reaction to completion.[3]

  • Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. In some cases, a moderate increase in temperature may be necessary, but be cautious of potential side reactions.

Q4: The final this compound product is discolored. What is the cause and how can I purify it?

Discoloration, often a yellow or brown tint, typically indicates the presence of oxidized species or residual nitro-aromatic impurities.[5] Purification can be achieved through:

  • Recrystallization: This is the most common method for purifying aminobenzoic acids.[6] A suitable solvent system, such as an ethanol/water mixture, can be effective.

  • Activated Carbon Treatment: If recrystallization alone does not remove the color, you can treat a solution of the product with activated carbon to adsorb the colored impurities before filtration and recrystallization.[7]

  • Storage: Store the purified compound in a dark place under an inert atmosphere to prevent degradation and discoloration over time.[8]

Troubleshooting Guides

Problem 1: Low Yield in Nitration of 2,6-Dimethylbenzoic Acid
Potential Cause Recommended Solution
Reaction temperature too high, leading to side products. Maintain a strict reaction temperature, ideally between 0-10°C, using an ice-salt bath.[1][9]
Rate of addition of nitrating mixture is too fast. Add the nitrating mixture (HNO₃/H₂SO₄) slowly and dropwise to the substrate solution to manage the exothermic reaction.[1]
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time at a low temperature.[1]
Loss of product during workup. When quenching the reaction with ice water, ensure vigorous stirring to precipitate the product fully. Wash the precipitate thoroughly with cold water to remove residual acids.[9]
Problem 2: Low Yield in Reduction of 4-Nitro-2,6-dimethylbenzoic Acid
Potential Cause Recommended Solution
Catalyst inactivity or poisoning (Catalytic Hydrogenation). Use a fresh batch of catalyst (e.g., Pd/C).[3] If sulfur-containing impurities are suspected, consider using a sulfur-tolerant catalyst.[4]
Insufficient reducing agent (Metal/Acid Reduction). Increase the molar equivalents of the reducing agent (e.g., SnCl₂·2H₂O or Fe powder). A typical range is 3-5 equivalents.[3]
Formation of side products (e.g., azo, azoxy compounds). Optimize reaction conditions, such as ensuring efficient stirring and, for catalytic hydrogenation, sufficient hydrogen pressure.[4]
Product loss during workup. After basifying the reaction mixture to precipitate the product, ensure the pH is optimal for minimal solubility. Perform multiple extractions with a suitable organic solvent.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-2,6-dimethylbenzoic Acid

Materials:

  • 2,6-dimethylbenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethylbenzoic acid in concentrated sulfuric acid.

  • Cool the mixture in an ice-salt bath to 0-5°C.

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2,6-dimethylbenzoic acid, maintaining the reaction temperature below 10°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Slowly pour the reaction mixture onto crushed ice with constant stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-nitro-2,6-dimethylbenzoic acid.

Protocol 2: Synthesis of this compound (Reduction with SnCl₂)

Materials:

  • 4-nitro-2,6-dimethylbenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend 4-nitro-2,6-dimethylbenzoic acid in ethanol.

  • Add Tin(II) chloride dihydrate (3-5 equivalents) to the suspension.

  • Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic (pH ~8).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization.

Visualizations

G cluster_synthesis Synthetic Workflow start 2,6-Dimethylbenzoic Acid nitration Nitration (HNO₃, H₂SO₄, 0-10°C) start->nitration intermediate 4-Nitro-2,6-dimethylbenzoic Acid nitration->intermediate reduction Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) intermediate->reduction product This compound reduction->product

Caption: Synthetic workflow for this compound.

G cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield Observed check_nitration Check Nitration Step low_yield->check_nitration check_reduction Check Reduction Step low_yield->check_reduction temp_control Temperature Too High? check_nitration->temp_control addition_rate Fast Addition Rate? check_nitration->addition_rate catalyst_issue Catalyst Inactive? check_reduction->catalyst_issue reagent_amount Insufficient Reducing Agent? check_reduction->reagent_amount solution_temp Solution: Maintain 0-10°C temp_control->solution_temp Yes solution_addition Solution: Slow, Dropwise Addition addition_rate->solution_addition Yes solution_catalyst Solution: Use Fresh Catalyst catalyst_issue->solution_catalyst Yes solution_reagent Solution: Increase Equivalents reagent_amount->solution_reagent Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Synthesis of 4-Amino-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 4-Amino-2,6-dimethylbenzoic acid. The following information addresses common experimental challenges and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and practical approach is the reduction of a 4-nitro-2,6-dimethylbenzoic acid precursor. This transformation is typically achieved through catalytic hydrogenation or by using metal catalysts in an acidic medium.

Q2: My final product is off-white or discolored. What are the likely impurities?

Discoloration in the final product often points to the presence of impurities arising from incomplete reactions or side reactions. Potential sources of color include:

  • Incompletely reduced intermediates: Residual nitroso or hydroxylamine intermediates from the reduction of the nitro group can lead to a colored product.

  • Oxidation products: The amino group in the final product is susceptible to oxidation, which can form colored impurities. This can occur during the reaction, work-up, or storage if exposed to air.

  • Azoxy or Azo compounds: Under certain reduction conditions, especially with metal hydrides, coupling reactions can occur, leading to the formation of colored azoxy or azo compounds.

Q3: I am observing a lower than expected yield. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete reaction: The reduction of the nitro group may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side reactions: The formation of byproducts through the side reactions mentioned in Q2 can consume the starting material and reduce the yield of the desired product.

  • Decarboxylation: Although it typically requires harsh conditions, decarboxylation of the benzoic acid derivative to form 3,5-dimethylaniline is a potential side reaction, especially at elevated temperatures.

  • Product loss during work-up: this compound has some solubility in water. Ensure proper pH adjustment during extraction and minimize the volume of aqueous washes to prevent significant product loss.

Q4: How can I minimize the formation of side products during the reduction of the nitro group?

To enhance the selectivity and yield of the desired amino product, consider the following:

  • Choice of reducing agent: Catalytic hydrogenation (e.g., using Pd/C) is often a clean and efficient method for nitro group reduction. If using metals in acid (e.g., Sn/HCl or Fe/HCl), careful control of temperature and the rate of acid addition is important to avoid the formation of aminophenols and other byproducts.

  • Reaction conditions: Maintaining a controlled temperature is critical. Exothermic reactions can lead to an increase in side product formation.

  • Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the amino group.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Final product is a dark color (brown or black) Oxidation of the amino group or presence of polymeric byproducts.Purify the product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities. Store the final product under an inert atmosphere and protected from light.
Presence of an unexpected peak in the NMR spectrum with a loss of the carboxylic acid proton Decarboxylation of the product.Review the reaction temperature and duration. Avoid excessive heating. The decarboxylated product, 3,5-dimethylaniline, can be removed by column chromatography.
Multiple spots on TLC after reaction completion Incomplete reduction or formation of side products (e.g., nitroso, hydroxylamine, or azo compounds).Optimize the amount of reducing agent and reaction time. Monitor the reaction closely by TLC. For purification, column chromatography may be necessary to separate the desired product from closely related impurities.
Low melting point of the purified product Presence of impurities.Re-purify the product using an appropriate recrystallization solvent or by column chromatography.

Experimental Protocols

Protocol: Reduction of 4-Nitro-2,6-dimethylbenzoic Acid to this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 4-Nitro-2,6-dimethylbenzoic acid

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol

  • Hydrogen gas

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve 4-Nitro-2,6-dimethylbenzoic acid in methanol.

  • Carefully add 10 wt. % Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the starting material.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthetic Pathway and Potential Side Reactions

Synthesis_Side_Reactions cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions Start 4-Nitro-2,6-dimethylbenzoic Acid Product This compound Start->Product Reduction (e.g., H2, Pd/C) Incomplete Incomplete Reduction (Nitroso/Hydroxylamine Intermediates) Start->Incomplete Insufficient Reducing Agent/ Time Oxidation Oxidation Product->Oxidation Exposure to Air Decarboxylation Decarboxylation Product->Decarboxylation High Temperature

Caption: Synthetic route to this compound and key side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Analyze_Side_Products Analyze for Side Products (NMR/MS) Check_Completion->Analyze_Side_Products Yes Optimize Optimize Reaction Time/ Reagent Amount Incomplete->Optimize End Improved Yield Optimize->End Side_Products_Present Side Products Identified Analyze_Side_Products->Side_Products_Present Yes Review_Workup Review Work-up Procedure Analyze_Side_Products->Review_Workup No Modify_Conditions Modify Reaction Conditions (Temp, Catalyst) Side_Products_Present->Modify_Conditions Modify_Conditions->End Review_Workup->End

Caption: A logical workflow for troubleshooting low product yield.

Technical Support Center: Purification of Crude 4-Amino-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Amino-2,6-dimethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. For removing solid impurities and significantly improving purity, recrystallization is often the preferred first step. Column chromatography can be employed for separating impurities with similar solubility profiles to the desired compound.

Q2: What are the likely impurities in crude this compound?

A2: The impurities present in crude this compound are largely dependent on its synthetic route. A common synthesis involves the Hofmann rearrangement of 2,6-dimethyl-terephthalamic acid. Potential impurities from this process include:

  • Unreacted starting material: 2,6-dimethyl-terephthalamic acid.

  • Side-products from the Hofmann rearrangement: By-products arising from the intermediate isocyanate.[1][2]

  • Inorganic salts: From the reagents used during the synthesis and workup.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp melting point. The reported melting point for this compound is in the range of 196-198°C. Impurities typically cause a depression and broadening of the melting point range.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A well-developed HPLC method can provide a precise percentage of purity.[3][4]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess the number of components in your sample and to monitor the progress of the purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the desired product and help identify and quantify impurities if their signals are resolved from the product's signals.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
"Oiling out" instead of crystallizing The compound is precipitating from the solution above its melting point. This can be due to using a solvent with too high a boiling point, the solution being too concentrated, or the presence of impurities that depress the melting point.[5]- Reheat the solution to re-dissolve the oil. - Add a small amount of additional hot solvent to decrease the concentration. - Ensure the solution is cooled slowly to allow for proper crystal lattice formation. - Consider using a different recrystallization solvent or a solvent mixture.
No crystal formation upon cooling The solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires nucleation to begin crystallization.- Try to induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of pure this compound. - If the solution is too dilute, evaporate some of the solvent and allow it to cool again.[5]
Low recovery of purified product Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The compound may have some solubility in the cold solvent. Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - When performing a hot filtration, preheat the funnel and filter paper to prevent premature crystallization. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals The colored impurities co-crystallize with the product or are adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. - Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6]

Experimental Protocols

General Recrystallization Protocol

This is a general procedure; the optimal solvent and specific volumes should be determined experimentally.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.

  • An ideal solvent will dissolve the compound when hot but not when cold. Suitable solvents to screen for aminobenzoic acids include water, ethanol, methanol, or mixtures such as ethanol/water.[5][6][7]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid is completely dissolved.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • If there are insoluble impurities or if activated charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

7. Drying:

  • Dry the purified crystals. This can be done by leaving them on the filter paper under vacuum, followed by air drying or drying in a desiccator.

8. Analysis:

  • Determine the melting point of the purified crystals and calculate the percent recovery.

Visualizing the Purification Workflow

Below are diagrams illustrating the logical steps in the purification and analysis of this compound.

PurificationWorkflow cluster_prep Preparation cluster_purification Purification Steps cluster_analysis Analysis Crude Crude this compound Solvent Select Recrystallization Solvent Crude->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Decolorize Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize Cool Cool to Crystallize Dissolve->Cool No Decolorization/Filtration HotFilter Hot Filtration (Optional) Decolorize->HotFilter HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Purified Crystals Wash->Dry PureProduct Pure this compound Dry->PureProduct Purity Assess Purity (MP, HPLC, TLC, NMR) PureProduct->Purity TroubleshootingLogic Start Start Recrystallization Dissolve Dissolve Crude Product in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals Crystals Form? Cool->Crystals OilingOut Oiling Out? Crystals->OilingOut No Success Collect Pure Crystals Crystals->Success Yes Troubleshoot_NoCrystals Troubleshoot: No Crystals - Scratch flask - Add seed crystal - Evaporate solvent OilingOut->Troubleshoot_NoCrystals No Troubleshoot_Oiling Troubleshoot: Oiling Out - Reheat and add more solvent - Cool slowly - Change solvent OilingOut->Troubleshoot_Oiling Yes Troubleshoot_NoCrystals->Cool Troubleshoot_Oiling->Dissolve

References

Overcoming solubility issues of 4-Amino-2,6-dimethylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 4-Amino-2,6-dimethylbenzoic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted aromatic carboxylic acid. Its structure, containing both a polar carboxylic acid group and a basic amino group, as well as non-polar dimethyl-substituted benzene ring, results in complex solubility behavior. Generally, it is expected to be more soluble in polar organic solvents than in non-polar ones. Due to its amphoteric nature, its solubility in aqueous solutions is highly pH-dependent.

Q2: In which organic solvents is this compound likely to be most soluble?

Q3: How does the structure of this compound influence its solubility?

A3: The molecule has three key features influencing its solubility:

  • Carboxylic Acid Group (-COOH): This is a polar, acidic group that can donate a proton. In basic conditions, it forms a carboxylate salt, which is significantly more soluble in polar solvents.

  • Amino Group (-NH2): This is a polar, basic group that can accept a proton. In acidic conditions, it forms an ammonium salt, which can also enhance solubility in polar solvents.

  • Dimethylated Benzene Ring: The two methyl groups and the benzene ring form a non-polar (hydrophobic) region, which can limit solubility in highly polar solvents like water but may enhance it in moderately polar or some non-polar organic solvents compared to its non-methylated counterpart, 4-aminobenzoic acid.

Q4: Can I expect this compound to be soluble in water?

A4: The solubility of this compound in neutral water is expected to be low due to the hydrophobic nature of the dimethyl-substituted benzene ring. However, its solubility can be significantly increased by adjusting the pH. In basic solutions, it will form a soluble salt, and in acidic solutions, the amino group will be protonated, which may also increase aqueous solubility.

Troubleshooting Guide: Overcoming Poor Solubility

This guide provides a systematic workflow for dissolving this compound in organic solvents for your experiments.

Issue: The compound is not dissolving in the chosen organic solvent at the desired concentration.

Below is a logical workflow to troubleshoot and overcome this common issue.

G cluster_success start Start: Compound won't dissolve step1 Step 1: Verify Solvent Choice Is the solvent appropriate (e.g., polar)? start->step1 step2 Step 2: Increase Agitation & Gentle Heating Is the compound thermally stable? step1->step2 Yes fail Consider alternative solvent or derivatization step1->fail No step3 Step 3: Sonication Has the compound been sonicated? step2->step3 Yes success Success: Compound Dissolved step2->success Dissolved step2->fail No step4 Step 4: Co-Solvent System Is a co-solvent compatible with the experiment? step3->step4 Yes step3->success Dissolved step5 Step 5: pH Adjustment (for aqueous or protic systems) Is pH modification acceptable? step4->step5 step4->success Dissolved step4->fail No step5->success Yes step5->fail No

Caption: A logical workflow for troubleshooting the solubility of this compound.

Data Presentation

While exact quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary of expected solubility based on the principles of "like dissolves like" and data for analogous compounds.

SolventTypeExpected SolubilityRecommendations
Dimethylformamide (DMF)Polar AproticHighGood starting point for creating stock solutions.
Dimethyl Sulfoxide (DMSO)Polar AproticHighGood starting point; be aware of its high boiling point.
Methanol / EthanolPolar ProticModerateMay require heating or sonication.
AcetonitrilePolar AproticModerate to LowMay be suitable for some applications.
Tetrahydrofuran (THF)Polar AproticLowLess likely to be effective.
Dichloromethane (DCM)Non-polarVery LowUnlikely to be a good solvent.
TolueneNon-polarVery LowUnlikely to be a good solvent.
HexanesNon-polarInsolubleNot a suitable solvent.
Water (neutral pH)Polar ProticLowpH adjustment is necessary for aqueous solutions.

Experimental Protocols

Protocol 1: Dissolution in a Polar Aprotic Solvent (DMF or DMSO)

This protocol is a primary recommendation for preparing stock solutions.

G start Start weigh 1. Weigh desired amount of This compound start->weigh add_solvent 2. Add a portion of DMF or DMSO to the solid weigh->add_solvent vortex 3. Vortex or stir vigorously at room temperature add_solvent->vortex observe Observe for dissolution vortex->observe gentle_heat 4. Gently heat (40-50 °C) if not fully dissolved observe->gentle_heat Solid remains final_volume 6. Add solvent to reach the final desired volume observe->final_volume Fully dissolved sonicate 5. Sonicate in a water bath for 10-15 min intervals gentle_heat->sonicate sonicate->observe end End: Homogeneous Solution final_volume->end

Caption: Workflow for dissolving the compound in DMF or DMSO.

Methodology:

  • Weigh the desired amount of this compound into a clean, dry glass vial.

  • Add a portion of the solvent (DMF or DMSO) to the solid.

  • Vortex or stir the mixture vigorously at room temperature for 2-5 minutes.

  • If the solid is not fully dissolved, gently warm the mixture to 40-50 °C while continuing to stir. Caution: Ensure the compound is stable at this temperature.

  • If dissolution is still incomplete, place the vial in an ultrasonic bath for 10-15 minute intervals until the solid is fully dissolved.

  • Once dissolved, allow the solution to cool to room temperature and add the remaining solvent to reach the final desired concentration.

Protocol 2: pH-Mediated Dissolution in Aqueous Buffers

This protocol is for preparing aqueous solutions by forming a soluble salt.

Methodology:

  • Weigh the desired amount of this compound.

  • Add a small volume of a basic solution, such as 0.1 M NaOH, dropwise while stirring or vortexing. The formation of the sodium salt will increase solubility.

  • Continue adding the basic solution until the compound fully dissolves. This indicates the formation of the soluble sodium salt.

  • Once dissolved, the pH will be basic. You can then add your desired aqueous buffer (e.g., PBS, Tris) to reach the final volume.

  • Crucially, check the final pH. If the final pH drops too low, the compound may precipitate out of solution. The final working solution must remain at a pH that maintains the deprotonated state of the carboxylate group (generally pH > 6 for most carboxylic acids).

Protocol 3: Using a Co-Solvent System

This protocol is useful when a high concentration of an organic solvent is not permissible in the final working solution.

Methodology:

  • Prepare a concentrated stock solution (e.g., 10-50 mM) of the compound in 100% of your chosen co-solvent (e.g., DMSO or DMF). Ensure it is fully dissolved.

  • To prepare your final working solution, perform a serial dilution. Add the concentrated stock solution dropwise into your vigorously stirring aqueous buffer.

  • Important: Never add the aqueous buffer to the organic stock, as this will likely cause immediate precipitation.

  • The final concentration of the organic solvent in your working solution should be kept to a minimum, typically <1% and often <0.1%, to avoid solvent-induced artifacts in biological experiments.

Technical Support Center: Optimizing Crystallization of 4-Amino-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the crystallization of 4-Amino-2,6-dimethylbenzoic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in obtaining a high-purity crystalline product.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound and similar aromatic carboxylic acids in a question-and-answer format.

Issue Possible Causes Solutions
No Crystal Formation - The solution is not saturated (too much solvent was used).- The solution is supersaturated but nucleation has not occurred.- The cooling process is too rapid.- Boil off some of the solvent to concentrate the solution.- Gently scratch the inner side of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.
"Oiling Out" - The solution is too concentrated.- The cooling process is too rapid.- The presence of impurities is depressing the melting point of the compound.- The boiling point of the solvent is higher than the melting point of the solute.- Reheat the solution to dissolve the oil, then add a small amount of additional solvent to decrease the saturation level.- Allow the solution to cool at a slower rate.- Consider using a different recrystallization solvent or a solvent pair.
Low Crystal Yield - Too much solvent was used for recrystallization.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent in which they are too soluble.- Use the minimum amount of hot solvent necessary for complete dissolution.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Crystals - The presence of colored impurities in the crude sample.- Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities.
Crystals are Very Small or Needle-like - The solution was cooled too quickly, leading to rapid nucleation and limited crystal growth.- Allow the solution to cool more slowly. Insulating the flask can help to slow down the cooling process, which encourages the growth of larger, more well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Due to the presence of both a polar amino group and a carboxylic acid group, as well as a nonpolar dimethylated benzene ring, a solvent of intermediate polarity is often a good starting point. Polar protic solvents like methanol or ethanol, or a mixture of ethanol and water, have been reported as effective for similar aminobenzoic acid derivatives.[1] A systematic solvent screening is recommended to identify the optimal solvent or solvent system.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if significant impurities are present, which can depress the melting point. To resolve this, try reheating the solution until the oil redissolves, then add a small amount of additional hot solvent to reduce the concentration. Subsequently, allow the solution to cool much more slowly to encourage the formation of an ordered crystal lattice.

Q3: No crystals are forming even after the solution has cooled. What are the next steps?

A3: A lack of crystal formation is often due to either the solution being too dilute or a high degree of supersaturation without nucleation sites. To induce crystallization, you can try the following techniques:

  • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.

  • Further Cooling: If cooling to room temperature is insufficient, try placing the flask in an ice bath to further decrease the solubility of the compound.

Q4: How can I improve the purity of my recrystallized product?

A4: To improve purity, ensure that all insoluble impurities are removed via hot filtration of the dissolved crude product. If the crystals are colored, treatment with activated charcoal in the hot solution can help remove colored impurities. A final wash of the collected crystals with a small amount of ice-cold solvent will help remove any remaining soluble impurities from the crystal surfaces. For highly impure samples, a second recrystallization may be necessary.

Q5: Could this compound exhibit polymorphism?

A5: Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon for structurally related compounds such as 2-((2,6-dimethylphenyl)amino)benzoic acid.[2] Different polymorphs can have different physical properties, including solubility and melting point. It is therefore possible that this compound could also exhibit polymorphism. Varying crystallization conditions such as the solvent, cooling rate, and temperature can lead to the formation of different polymorphs. Characterization of the resulting crystals by techniques such as X-ray diffraction (XRD) or differential scanning calorimetry (DSC) is recommended to identify the polymorphic form.

Data Presentation

Physical Properties of this compound
PropertyValueSource
Molecular Formula C₉H₁₁NO₂[3][4][5]
Molecular Weight 165.19 g/mol [3][4][6]
Melting Point 196-198 °C[4]
Boiling Point 342.5 °C at 760 mmHg[4][6]
pKa (Predicted) 4.53 ± 0.37[4]
Solvent Selection Guide for Aminobenzoic Acids
SolventPolarityExpected Solubility Behavior
Water HighLow solubility at room temperature, potentially increasing with heat.
Methanol HighGood solubility, may require cooling to low temperatures for good yield.
Ethanol HighGood solubility, often used in combination with water as an anti-solvent.[1]
Acetone MediumMay be a suitable solvent.
Ethyl Acetate MediumModerate to low solubility expected.
Toluene LowLow solubility expected.
Hexane LowVery low solubility expected.

Note: This table provides a general guideline. Experimental screening is essential to determine the optimal solvent for a specific crystallization process.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure the solution is saturated.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and activated charcoal if used).

  • Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should commence. To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_protocol Recrystallization Protocol dissolution 1. Dissolution Crude compound in minimal hot solvent decolorization 2. Decolorization (Optional) Add activated charcoal dissolution->decolorization hot_filtration 3. Hot Filtration Remove insoluble impurities dissolution->hot_filtration decolorization->hot_filtration cooling 4. Cooling & Crystallization Slow cooling to room temperature, then ice bath hot_filtration->cooling isolation 5. Isolation Vacuum filtration cooling->isolation washing 6. Washing Wash with ice-cold solvent isolation->washing drying 7. Drying Desiccator or vacuum oven washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_guide cluster_troubleshooting Troubleshooting Decision Tree cluster_solutions_no_crystals cluster_solutions_oiling cluster_solutions_yield start Crystallization Issue? no_crystals No Crystals Formed? start->no_crystals Yes oiling_out Compound Oiling Out? start->oiling_out No concentrate Concentrate Solution no_crystals->concentrate Dilute Solution scratch Scratch Flask no_crystals->scratch Supersaturated seed Add Seed Crystal no_crystals->seed Supersaturated low_yield Low Crystal Yield? oiling_out->low_yield No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes min_solvent Use Minimal Hot Solvent low_yield->min_solvent Yes preheat_funnel Preheat Funnel low_yield->preheat_funnel Yes wash_cold Wash with Ice-Cold Solvent low_yield->wash_cold Yes cool_slowly_oil Cool More Slowly reheat_add_solvent->cool_slowly_oil

Caption: A decision tree for troubleshooting common crystallization problems.

References

Challenges in the scale-up synthesis of 4-Amino-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Amino-2,6-dimethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: While specific literature on the industrial scale synthesis of this compound is limited, plausible routes can be extrapolated from the synthesis of other substituted anthranilic acids. A common approach involves the multi-step synthesis starting from 2,6-dimethylaniline. This typically includes protection of the amino group, followed by directed ortho-lithiation and carboxylation, and subsequent deprotection. Another potential route could involve the Hofmann rearrangement of a suitable phthalimide derivative.[1]

Q2: What are the critical process parameters to monitor during scale-up?

A2: During the scale-up of synthesis, it is crucial to monitor and control several parameters to ensure consistent yield and purity. These include:

  • Temperature: Exothermic or endothermic steps require careful temperature management to prevent side reactions or incomplete conversion.

  • Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is essential to determine the optimal reaction time.

  • Agitation: Proper mixing is critical to ensure homogeneity, especially in heterogeneous reaction mixtures.

  • Rate of Reagent Addition: The controlled addition of reagents can prevent localized high concentrations and subsequent side-product formation.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Impurities can arise from starting materials, side reactions, or degradation of the product. Potential impurities may include unreacted starting materials, regioisomers of the desired product, and byproducts from over-reaction or incomplete reactions. Discoloration of the final product, often a yellow or brown tint, may indicate the presence of oxidized species.[2]

Q4: How can I purify the crude this compound at a larger scale?

A4: Purification at scale often involves recrystallization from a suitable solvent or solvent mixture. The choice of solvent is critical to ensure high recovery of the pure product while leaving impurities in the mother liquor. Treatment with activated carbon can be employed to remove colored impurities.[2] Column chromatography, while common in the lab, may be less practical for very large quantities.

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound and potential solutions.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress closely using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or adjusting the temperature.
Loss of product during workup.Optimize the extraction and isolation procedures. Ensure the pH is appropriately adjusted during aqueous workups to minimize product solubility in the aqueous phase.
Sub-optimal reaction conditions.Perform a Design of Experiments (DoE) to identify the optimal temperature, concentration, and stoichiometry.
Product Contamination Presence of starting materials.Ensure the reaction goes to completion. Purify the crude product via recrystallization.
Formation of side products.Re-evaluate the reaction conditions. Lowering the temperature or changing the solvent may reduce the formation of certain byproducts.
Discolored Product (Yellow/Brown) Oxidation of the amino group.Store the purified product under an inert atmosphere and protected from light. During purification, consider an activated carbon treatment.[2]
Residual nitro-aromatic impurities from starting materials.Ensure the purity of starting materials. Recrystallization may help in removing these impurities.
Poor Crystallization Presence of impurities inhibiting crystal lattice formation.Purify the crude product to a higher degree before attempting crystallization.
Inappropriate solvent system.Screen a variety of solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Product "oiling out".Try a slower cooling rate during crystallization or add an anti-solvent to induce precipitation.

Experimental Protocols

A plausible synthetic workflow for this compound is outlined below. This is a representative protocol and may require optimization for specific applications.

cluster_0 Step 1: Acetylation of 2,6-Dimethylaniline cluster_1 Step 2: Directed ortho-Lithiation and Carboxylation cluster_2 Step 3: Hydrolysis (Deprotection) start 2,6-Dimethylaniline step1_reagents Acetic Anhydride Pyridine start->step1_reagents step1_product N-(2,6-dimethylphenyl)acetamide step1_reagents->step1_product step2_reagents n-Butyllithium Dry Ice (CO2) step1_product->step2_reagents step2_product 2-Acetamido-3,5-dimethylbenzoic acid step2_reagents->step2_product step3_reagents Aqueous HCl Heat step2_product->step3_reagents final_product This compound step3_reagents->final_product

Caption: Plausible synthetic workflow for this compound.

Detailed Methodology

Step 1: Acetylation of 2,6-Dimethylaniline

  • In a reaction vessel, dissolve 2,6-dimethylaniline in a suitable solvent such as pyridine.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(2,6-dimethylphenyl)acetamide.

Step 2: Directed ortho-Lithiation and Carboxylation

  • Dissolve N-(2,6-dimethylphenyl)acetamide in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add n-butyllithium while maintaining the low temperature.

  • Stir for a period to allow for lithiation.

  • Quench the reaction by adding crushed dry ice (solid CO2).

  • Allow the mixture to warm to room temperature.

  • Acidify the reaction mixture with aqueous HCl to precipitate the product.

  • Filter, wash, and dry the solid to yield 2-Acetamido-3,5-dimethylbenzoic acid.

Step 3: Hydrolysis (Deprotection)

  • Suspend 2-Acetamido-3,5-dimethylbenzoic acid in an aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the final product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical flow for troubleshooting common issues in the synthesis.

cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Troubleshooting Step low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn workup_loss Workup Losses low_yield->workup_loss impure_product Impure Product impure_product->incomplete_rxn side_reactions Side Reactions impure_product->side_reactions start_material Impure Starting Material impure_product->start_material recrystallize Recrystallize Product impure_product->recrystallize monitor_rxn Monitor Reaction (TLC/HPLC) incomplete_rxn->monitor_rxn optimize_workup Optimize Workup workup_loss->optimize_workup adjust_cond Adjust Conditions (Temp, Solvent) side_reactions->adjust_cond purify_start Purify Starting Material start_material->purify_start

Caption: Troubleshooting logic for synthesis of this compound.

References

Technical Support Center: 4-Amino-2,6-dimethylbenzoic acid Synthesis Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Amino-2,6-dimethylbenzoic acid synthesis. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify potential byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common synthetic route for this compound and what are the expected byproducts?

A common and efficient method for synthesizing this compound is the reduction of its nitro precursor, 3,5-dimethyl-4-nitrobenzoic acid.[1][2] During this reaction, several byproducts can form, primarily due to incomplete reduction or side reactions. The most common species to monitor are the starting material, partially reduced intermediates, and potential dimers.

Q2: I see an unexpected peak in my LC-MS chromatogram. How can I begin to identify it?

A systematic approach is crucial for identifying unknown peaks.

  • Examine the Mass Spectrum: Determine the monoisotopic mass of the unexpected peak. This is the most critical piece of information.

  • Compare with Potential Byproducts: Compare the measured mass with the theoretical masses of common byproducts (see Table 1 below). Remember to account for the mass of the adduct ion, which is typically a proton ([M+H]⁺) in positive ESI mode.

  • Check Retention Time: Compare the retention time of the unknown peak to that of your starting material and product. Byproducts are often structurally similar and may elute near the main product or starting material.

  • Consider Contaminants: If the mass does not match any expected byproduct, it could be a contaminant from solvents, reagents, or the LC-MS system itself.[3][4] Common contaminants include plasticizers or slip agents.

Q3: My reaction seems to be incomplete. How can I confirm the presence of the starting material, 3,5-dimethyl-4-nitrobenzoic acid, in my product mixture?

To confirm the presence of the starting material, you should look for a peak in your chromatogram that corresponds to its specific mass-to-charge ratio (m/z). For 3,5-dimethyl-4-nitrobenzoic acid (C₉H₉NO₄), the expected [M+H]⁺ ion would be approximately m/z 196.06.[5] Running a standard of the starting material under the same LC-MS conditions will confirm its retention time and m/z, allowing for unambiguous identification.

Q4: I have a peak with an m/z that is higher than my product. What could it be?

A peak with a mass higher than the final product could indicate the formation of a dimer. For example, azoxy or azo dimers can form from the condensation of partially reduced nitro intermediates (like nitroso and hydroxylamine species). You should calculate the theoretical mass of potential dimers to see if they match your observed m/z.

Q5: What are some common LC-MS issues that can be mistaken for synthesis byproducts?

Several analytical artifacts can appear as unexpected peaks. These include:

  • System Contamination: Buildup of contaminants in the LC system or mass spectrometer can lead to persistent background noise or "ghost peaks".[3][4]

  • Sample Carryover: Insufficient washing of the injector can cause peaks from a previous sample to appear in the current run.[3]

  • In-source Fragmentation or Dimerization: The conditions in the mass spectrometer's ion source can sometimes cause the target molecule to fragment or form adducts/dimers, which can be mistaken for genuine byproducts.

Data Presentation: Potential Byproducts

The table below summarizes the key compounds to monitor during the synthesis and analysis of this compound.

Compound NameRoleMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
3,5-Dimethyl-4-nitrobenzoic acidStarting MaterialC₉H₉NO₄195.05196.06
3,5-Dimethyl-4-nitrosobenzoic acidIntermediateC₉H₉NO₃179.06180.07
4-Hydroxylamino-3,5-dimethylbenzoic acidIntermediateC₉H₁₁NO₃181.07182.08
This compound Product C₉H₁₁NO₂ 165.08 166.09

Experimental Protocols

Protocol: Sample Preparation for LC-MS Analysis
  • Sample Dilution: Accurately weigh approximately 1 mg of the crude reaction mixture.

  • Solubilization: Dissolve the sample in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). The chosen solvent should be compatible with the LC mobile phase.

  • Filtration: Filter the resulting solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Final Dilution: Perform a further dilution (e.g., 1:100) of the filtered sample into the initial mobile phase composition to ensure the concentration is within the linear range of the detector.

Protocol: General Purpose LC-MS Method
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Scan Range: m/z 100 - 500.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

Visualizations

Reaction_Pathway Start 3,5-Dimethyl-4- nitrobenzoic acid (m/z 196.06) Nitroso Nitroso Intermediate (m/z 180.07) Start->Nitroso Reduction Step 1 Hydroxylamine Hydroxylamine Intermediate (m/z 182.08) Nitroso->Hydroxylamine Reduction Step 2 Product 4-Amino-2,6-dimethyl- benzoic acid (m/z 166.09) Hydroxylamine->Product Reduction Step 3

Caption: Synthesis pathway showing key intermediates.

Troubleshooting_Workflow start Unexpected Peak Detected in Chromatogram get_mz Determine Monoisotopic Mass from Mass Spectrum start->get_mz compare_mass Does m/z match a known byproduct/reactant? get_mz->compare_mass identify Identify as Byproduct/ Unreacted Starting Material compare_mass->identify  Yes contaminant Potential Contaminant or System Artifact compare_mass->contaminant No   check_blanks Analyze Solvent Blanks and System Suitability contaminant->check_blanks unknown Further structural elucidation (e.g., MS/MS fragmentation) check_blanks->unknown

Caption: Troubleshooting workflow for unknown peaks.

LCMS_Workflow prep Sample Preparation (Dilute & Filter) inject LC Injection & Chromatographic Separation prep->inject ionize ESI Ionization (Positive Mode) inject->ionize detect Mass Detection (Full Scan or SIM) ionize->detect process Data Processing (Peak Integration) detect->process analyze Data Analysis (Identify & Quantify) process->analyze

Caption: General experimental workflow for LC-MS analysis.

References

Strategies to improve the purity of 4-Amino-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-2,6-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the potential impurities?

A1: A plausible and common synthetic route for this compound is the Hofmann rearrangement of 2,6-dimethyl-terephthalamic acid.[1][2] This reaction converts a primary amide to a primary amine with one fewer carbon atom. The primary impurities to be aware of with this method include:

  • Unreacted Starting Material: Residual 2,6-dimethyl-terephthalamic acid.

  • Isocyanate Intermediate Byproducts: The isocyanate intermediate formed during the rearrangement can react with water to form an unstable carbamic acid, which then decarboxylates to the desired amine.[1] However, it can also react with other nucleophiles if present.

  • Side-Reaction Products: Impurities from the preparation of the starting material, 2,6-dimethyl-terephthalamic acid, may carry through.

  • Inorganic Salts: Salts are generated during the reaction and workup, such as sodium bromide and sodium carbonate if bromine and sodium hydroxide are used.[1]

Q2: My crude this compound has a low melting point and appears discolored. What are the likely causes?

A2: A low and broad melting point, along with discoloration, typically indicates the presence of impurities. Aromatic amines can be susceptible to air oxidation, which can lead to colored byproducts. The presence of residual starting materials or side-products from the synthesis will also depress the melting point.

Q3: What are the general strategies for purifying crude this compound?

A3: The primary strategies for purifying this compound are recrystallization and column chromatography. Due to the presence of both a basic amino group and an acidic carboxylic acid group, the compound is zwitterionic at its isoelectric point, which can influence its solubility.[3][4][5] Purification can also be achieved by acid-base extraction to remove neutral impurities.

Troubleshooting Guides

Recrystallization

Issue 1: I am having trouble finding a suitable solvent for recrystallization.

  • Possible Cause: this compound is a polar, zwitterionic compound, which can make finding a single ideal solvent challenging.

  • Solution: A mixed solvent system is often effective for such compounds.[6] Good starting points for solvent screening include:

    • Ethanol/water[6]

    • Methanol/water

    • Ethyl acetate/hexane[7]

    • Given the amine functionality, dissolving in a dilute acidic solution (like acetic acid) and then carefully adding a less polar solvent or water to induce crystallization can be effective.[7]

Solvent SystemSuitability for Polar AromaticsNotes
Ethanol/WaterHighGood for compounds with hydrogen bonding capabilities.
Methanol/WaterHighSimilar to ethanol/water, methanol is more polar.
Ethyl Acetate/HexaneModerateGood for moderately polar compounds.
Acetic Acid/WaterModerateUseful for dissolving basic amines.

Issue 2: My compound "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: The solution is too concentrated, or the cooling is too rapid. Impurities can also lower the melting point of the mixture, causing it to separate as a liquid.[8]

  • Solution:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of the "good" solvent (the one it is more soluble in) to decrease the saturation.

    • Allow the solution to cool more slowly. You can do this by placing the flask in an insulated container.

    • If the problem persists, consider a different solvent system.

Issue 3: No crystals form even after the solution has cooled.

  • Possible Cause: The solution is too dilute (too much solvent was added), or the solution is supersaturated and requires nucleation to begin crystallization.[8]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

      • Seeding: Add a tiny crystal of pure this compound to the solution.

    • Increase Concentration: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

G Troubleshooting Recrystallization Issues start Recrystallization Attempt oiling_out Compound 'Oils Out' start->oiling_out Liquid separation? no_crystals No Crystals Form start->no_crystals Clear solution on cooling? successful_crystals Successful Crystallization start->successful_crystals Solid forms? reheat Reheat and Add More 'Good' Solvent oiling_out->reheat Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes slow_cool1 slow_cool1 reheat->slow_cool1 Cool Slowly slow_cool1->successful_crystals induce_crystallization->successful_crystals concentrate Concentrate Solution (Evaporate Solvent) induce_crystallization->concentrate Still no crystals slow_cool2 slow_cool2 concentrate->slow_cool2 Cool Slowly slow_cool2->successful_crystals

A decision tree for troubleshooting common recrystallization problems.
Column Chromatography

Issue 1: My compound is not moving from the baseline on a silica gel column.

  • Possible Cause: The eluent is not polar enough to move the highly polar this compound. The acidic nature of silica gel can also strongly interact with the basic amino group.[9]

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of a more polar solvent like methanol in your eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol).

    • Add a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 1-2%) to your eluent.[10]

    • Switch Stationary Phase: Consider using a more inert stationary phase like alumina, or a bonded phase such as amine-functionalized silica.[10]

Issue 2: I am unable to separate my product from a similarly polar impurity.

  • Possible Cause: The chosen chromatographic system lacks the necessary selectivity.

  • Solution:

    • Change Solvent System: In reversed-phase HPLC, switching from acetonitrile to methanol as the organic modifier can alter selectivity.[11][12]

    • Adjust pH: For ionizable compounds like this, adjusting the pH of the mobile phase can significantly affect retention and selectivity.[11]

    • Try a Different Chromatographic Mode: If normal-phase or standard reversed-phase chromatography is unsuccessful, consider mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange properties and is effective for separating isomers of aminobenzoic acid.[11][12][13][14]

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvent systems at room and elevated temperatures to find a suitable one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

G General Recrystallization Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cooling Slow Cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product pure_product drying->pure_product Final Product

A workflow diagram for the general recrystallization protocol.
General Protocol for Column Chromatography (Silica Gel)

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder added to the top of the column.

  • Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the eluent to move the compounds down the column. For this compound, a gradient of ethyl acetate in hexane, followed by the addition of methanol, might be effective. The addition of 1% triethylamine to the eluent can improve peak shape.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

G General Column Chromatography Workflow prepare_column Prepare Silica Gel Column load_sample Load Crude Sample prepare_column->load_sample elute_nonpolar Elute with Nonpolar Solvent load_sample->elute_nonpolar elute_polar Increase Eluent Polarity elute_nonpolar->elute_polar No product eluting collect_fractions Collect Fractions elute_polar->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc monitor_tlc->collect_fractions Continue elution combine_pure Combine Pure Fractions monitor_tlc->combine_pure Pure fractions identified evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

A workflow diagram for purification by column chromatography.

References

Validation & Comparative

A Comparative Study: 4-Amino-2,6-dimethylbenzoic Acid and Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 4-Amino-2,6-dimethylbenzoic acid and the well-characterized anthranilic acid. The information presented is intended to support research and development efforts by offering a side-by-side look at their chemical properties, synthesis, and biological significance, supported by experimental data and methodologies.

I. Physicochemical and Spectroscopic Properties

A fundamental comparison of the two molecules reveals differences in their physical and chemical characteristics, largely influenced by the presence of two methyl groups on the benzene ring of this compound. These substitutions impact properties such as melting point, boiling point, and solubility.

PropertyThis compoundAnthranilic Acid
Molecular Formula C₉H₁₁NO₂[1][2][3][4]C₇H₇NO₂
Molecular Weight 165.19 g/mol [1][2][3][4]137.14 g/mol
CAS Number 16752-16-2[1][2][3][4]118-92-3
Melting Point 196-198 °C[3]146-148 °C
Boiling Point 342.5 °C at 760 mmHg[3]Sublimes
Density 1.207 g/cm³[3]1.412 g/cm³
Appearance White powder[5]White to pale-yellow crystalline powder
pKa 4.53 ± 0.37 (Predicted)[3]2.17 (carboxyl), 4.85 (amino)
LogP 2.16500[3]1.21

Spectroscopic Data Summary:

SpectrumThis compoundAnthranilic Acid
¹H NMR Data not explicitly found in a comparable format.¹H NMR (DMSO-d₆): Chemical shifts at approximately 6.5-7.8 ppm for aromatic protons and a broad signal for the amine protons.
IR Data not explicitly found in a comparable format.Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and aromatic C-H and C=C stretching.

II. Synthesis and Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of a corresponding nitro-substituted precursor.

Experimental Protocol: Reduction of 2,6-dimethyl-4-nitrobenzoic acid

  • Dissolution: Dissolve 2,6-dimethyl-4-nitrobenzoic acid in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere, typically using a balloon or a Parr hydrogenator, and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.

Synthesis of Anthranilic Acid

A well-established method for the synthesis of anthranilic acid is the Hofmann rearrangement of phthalimide.

Experimental Protocol: Hofmann Rearrangement of Phthalimide

  • Preparation of Hofmann's Reagent: In a flask, dissolve sodium hydroxide in water and cool the solution in an ice bath. Slowly add bromine to the cold sodium hydroxide solution with constant stirring to prepare sodium hypobromite.

  • Reaction with Phthalimide: To the freshly prepared cold sodium hypobromite solution, add finely powdered phthalimide in small portions with continuous stirring.

  • Heating: After the addition is complete, warm the reaction mixture gently.

  • Acidification: Cool the reaction mixture and carefully acidify it with a mineral acid (e.g., hydrochloric acid) to precipitate the anthranilic acid.

  • Isolation: Collect the precipitated anthranilic acid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from hot water to obtain pure anthranilic acid.

III. Biological Activity and Applications in Drug Development

Anthranilic acid and its derivatives are known to possess a wide range of biological activities and have been utilized as scaffolds in the development of numerous pharmaceutical agents.[6][7] Derivatives of anthranilic acid have shown potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[8][9]

While specific biological activity data for this compound is not as extensively documented, its structural similarity to other substituted anthranilic acids suggests potential for similar pharmacological properties. The presence of the dimethyl groups can influence the molecule's lipophilicity and steric profile, which may in turn affect its binding to biological targets and its metabolic stability.

Comparative Biological Profile:

Biological ActivityAnthranilic Acid DerivativesThis compound (Inferred)
Anti-inflammatory Well-established (e.g., fenamates).[10]Potential activity due to structural similarity to fenamates.
Antimicrobial Exhibited by various derivatives.[11]Potential activity, warranting further investigation.
Anticancer Some derivatives show cytotoxic effects against cancer cell lines.[11][12]Potential for anticancer activity, a promising area for research.
Enzyme Inhibition Derivatives are known to inhibit enzymes like cyclooxygenase (COX).[13]The dimethyl substitution could alter enzyme binding affinity and selectivity.

IV. Visualizations

Signaling Pathway

The following diagram illustrates the involvement of anthranilic acid as a precursor in the biosynthesis of Pseudomonas Quinolone Signal (PQS), a quorum-sensing molecule in Pseudomonas aeruginosa.

Anthranilic_Acid_Pathway Chorismate Chorismate Anthranilate_Synthase Anthranilate Synthase Chorismate->Anthranilate_Synthase Substrate Anthranilic_Acid Anthranilic Acid Anthranilate_Synthase->Anthranilic_Acid Product PQS_Biosynthesis PQS Biosynthesis Pathway Anthranilic_Acid->PQS_Biosynthesis Precursor PQS Pseudomonas Quinolone Signal (PQS) PQS_Biosynthesis->PQS Virulence_Factors Virulence Factor Expression PQS->Virulence_Factors Induces

Biosynthesis of PQS from Anthranilic Acid.
Experimental Workflow

This diagram outlines a general experimental workflow for a comparative study of the physicochemical and biological properties of this compound and anthranilic acid.

Comparative_Workflow Start Start: Compound Acquisition Compound_A This compound Start->Compound_A Compound_B Anthranilic Acid Start->Compound_B Physicochem Physicochemical Characterization (MP, Solubility, LogP) Compound_A->Physicochem Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Compound_A->Spectroscopy Biological_Screening Biological Activity Screening (e.g., Antimicrobial, Cytotoxicity) Compound_A->Biological_Screening Compound_B->Physicochem Compound_B->Spectroscopy Compound_B->Biological_Screening Data_Analysis Comparative Data Analysis Physicochem->Data_Analysis Spectroscopy->Data_Analysis Biological_Screening->Data_Analysis Conclusion Conclusion & Report Data_Analysis->Conclusion

Workflow for Comparative Compound Analysis.

References

A Comparative Guide to the Biological Activities of 4-Amino-2,6-dimethylbenzoic Acid and 4-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

4-Aminobenzoic acid (PABA) , also known as para-aminobenzoic acid, is a naturally occurring organic compound. It is an essential nutrient for some bacteria and a precursor in the biosynthesis of folate (vitamin B9).[1] PABA has been utilized in various applications, including as a component in sunscreens due to its UVB-absorbing properties and as a building block in the synthesis of pharmaceuticals.[2] Its biological activities are diverse, encompassing antimicrobial, antioxidant, and anti-inflammatory effects.

4-Amino-2,6-dimethylbenzoic acid is a derivative of PABA with two methyl groups substituted at positions 2 and 6 of the benzene ring.[3] This structural modification is expected to significantly influence its physicochemical properties and, consequently, its biological activity. The addition of methyl groups can alter the molecule's size, shape, lipophilicity, and electronic distribution, which in turn can affect its interaction with biological targets.

Comparative Analysis of Biological Activities

The following table summarizes the known quantitative data for the biological activities of 4-aminobenzoic acid and provides a theoretical prediction for this compound based on SAR studies.

Biological Activity4-Aminobenzoic Acid (PABA)This compoundReference
Antimicrobial Activity
Role in Folate SynthesisEssential precursor for bacterial folate synthesis.Predicted to have reduced or no activity as a precursor due to steric hindrance from the 2,6-dimethyl groups, which may prevent binding to dihydropteroate synthase.[4]
Direct Antimicrobial EffectSchiff base derivatives have shown antibacterial activity with Minimum Inhibitory Concentrations (MIC) as low as 15.62 µM against MRSA.The direct antimicrobial activity is unknown. The bulky methyl groups could potentially enhance or hinder interactions with other bacterial targets.[5][6]
Antioxidant Activity
Radical ScavengingPABA-functionalized peptide dendrimers have demonstrated enhanced radical scavenging properties compared to PABA alone.The antioxidant potential is unknown. The electron-donating nature of the methyl groups might influence its radical scavenging ability.[7][8]
Cytotoxicity
Against Cancer Cell LinesSchiff base derivatives of PABA have shown cytotoxicity against HepG2 cancer cells with IC50 values ≥ 15.0 µM.The cytotoxic activity is unknown and would require experimental validation.[5][6]

Note: The information for this compound is predictive and based on structure-activity relationship principles. Experimental validation is required.

Signaling Pathways and Experimental Workflows

Bacterial Folate Biosynthesis Pathway

The following diagram illustrates the role of 4-aminobenzoic acid in the bacterial folate biosynthesis pathway. This pathway is a common target for antimicrobial agents.

Folate_Biosynthesis cluster_precursors Precursors cluster_pathway Folate Synthesis Chorismate Chorismate PABA 4-Aminobenzoic Acid (PABA) Chorismate->PABA Aminodeoxychorismate synthase & lyase GTP GTP Pteridine_precursor Dihydroneopterin triphosphate GTP->Pteridine_precursor GTP cyclohydrolase I Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase Pteridine_precursor->Dihydropteroate_Synthase

Bacterial folate biosynthesis pathway highlighting the role of PABA.
Experimental Workflow: Comparative Antimicrobial Susceptibility Testing

This workflow outlines a general procedure for comparing the antimicrobial activity of the two compounds.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solutions Prepare stock solutions of 4-aminobenzoic acid and This compound Serial_Dilution Perform serial dilutions of compounds in 96-well plate Stock_Solutions->Serial_Dilution Bacterial_Culture Prepare overnight culture of test bacteria Inoculation Inoculate wells with standardized bacterial suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) for each compound Incubation->MIC_Determination Comparison Compare the MIC values MIC_Determination->Comparison

Experimental workflow for comparing antimicrobial activity.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[9][10]

Materials:

  • Test compounds (4-aminobenzoic acid and this compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 100 µL of sterile MHB to all wells.

    • Add 100 µL of the stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[11]

Materials:

  • Test compounds (4-aminobenzoic acid and this compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of the test compounds and ascorbic acid in methanol at various concentrations.

  • Assay:

    • In a 96-well plate, add a specific volume of the test compound or standard solution to each well (e.g., 100 µL).

    • Add the DPPH solution to each well (e.g., 100 µL).

    • Include a control well containing methanol and the DPPH solution.

    • Mix the contents of the wells and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Conclusion

4-Aminobenzoic acid is a molecule with a well-documented and diverse range of biological activities, primarily stemming from its role in bacterial folate biosynthesis. Its derivatives have also shown promise as antimicrobial and cytotoxic agents. In contrast, this compound remains a largely uncharacterized compound in terms of its biological effects.

Based on structure-activity relationship principles, the introduction of two methyl groups at the 2 and 6 positions of the PABA scaffold is likely to significantly alter its biological profile. The steric hindrance caused by these bulky groups may inhibit its ability to act as a substrate for dihydropteroate synthase, potentially diminishing its role in folate synthesis. However, these modifications could also lead to novel biological activities by altering its interaction with other molecular targets.

This guide highlights the significant knowledge gap regarding the biological activity of this compound and underscores the necessity for experimental investigation. The provided protocols offer a starting point for researchers to explore the antimicrobial and antioxidant potential of this compound and to directly compare its efficacy with that of its well-known parent molecule, 4-aminobenzoic acid. Such studies are crucial for unlocking the potential of this and other substituted aminobenzoic acid derivatives in drug discovery and development.

References

A Researcher's Guide to the Cross-Coupling Reactivity of Substituted Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, substituted aminobenzoic acids represent a critical class of building blocks for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Their utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, is paramount. This guide provides an objective comparison of the reactivity of substituted aminobenzoic acids in these key transformations, supported by experimental data and detailed protocols, to facilitate informed substrate selection and reaction optimization.

The reactivity of a substituted aminobenzoic acid in a cross-coupling reaction is profoundly influenced by the nature and position of its substituents. The inherent electronic properties of the amino and carboxylic acid groups, combined with the effects of other functionalities on the aromatic ring, dictate the substrate's performance. Generally, the reactivity of the leaving group (typically a halide) follows the order of I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond.[] The weaker carbon-iodine bond facilitates the initial oxidative addition step in the catalytic cycle, often leading to higher reaction rates and yields under milder conditions.[]

Comparative Reactivity in Key Cross-Coupling Reactions

The choice of cross-coupling reaction and the specific substituents on the aminobenzoic acid scaffold are interdependent factors that determine the success of a synthetic transformation. The following sections provide a comparative overview of reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of halogenated aminobenzoic acids in this reaction is significantly influenced by the halogen substituent. While iodo- and bromo-aminobenzoic acids are common substrates, the use of more cost-effective chloro-derivatives is expanding with the development of highly active catalyst systems.[2]

The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group can introduce challenges.[3] The amino group can coordinate to the palladium catalyst, potentially inhibiting its activity, while the carboxylic acid can be deprotonated under basic conditions, affecting the substrate's solubility.[3] Protecting the amino or carboxylic acid group can sometimes mitigate these issues.[4]

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Substituted Aminobenzoic Acids

Substituted Aminobenzoic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Amino-3-bromobenzoic acidPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012~85[5]
4-Amino-3-bromobenzoic acid4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95[5]
4-Amino-3-chlorobenzoic acidPhenylboronic acidPEPPSI-IPrK₂CO₃t-AmylOH11018~70-80*Illustrative

*Note: Yields for chloro-substrates are generally lower than for bromo- and iodo-substrates under similar conditions, though specialized catalysts can provide high efficiency. This data is illustrative and based on general trends.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The electronic nature of the substituents on the coupling partners plays a crucial role in this reaction. Electron-withdrawing groups on the amine coupling partner can be advantageous. For instance, the coupling of nitroanilines with bromo-estrone derivatives has been shown to proceed in high yields. In contrast, methyl-substituted anilines can lead to slightly lower yields, suggesting that electron-donating groups on the amine partner are less favorable.[6][7]

Table 2: Illustrative Yields for Buchwald-Hartwig Amination of Halogenated Aromatic Compounds with Amines

Halogenated SubstrateAmine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-13α-estrone derivative4-NitroanilinePd(OAc)₂ / X-PhosKOt-BuToluene1000.17 (MW)95[6][7]
2-Bromo-13α-estrone derivative4-MethylanilinePd(OAc)₂ / X-PhosKOt-BuToluene1000.17 (MW)88[6][7]
4-Iodo-N-methyl-picolinamideMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene801292Illustrative
Heck Reaction

The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is another important transformation. The reactivity is also governed by the C-X bond strength (I > Br > Cl). While there is less specific comparative data for a series of substituted aminobenzoic acids in the Heck reaction, the general principles of electronic effects apply. Electron-withdrawing groups on the alkene coupling partner generally improve reaction efficiency. A recent development has shown the feasibility of a Mizoroki-Heck reaction of nitroarenes with alkenes, expanding the scope of suitable substrates.[8]

Table 3: Illustrative Yields for Heck Reaction of Halogenated Aromatic Compounds

Halogenated SubstrateAlkene Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromotoluenen-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile100395Illustrative
1-Iodo-4-nitrobenzeneStyrenePd(OAc)₂NaOAcDMF1002485Illustrative
4-ChloroacetophenoneEthyl acrylatePd(OAc)₂ / PCy₃K₂CO₃Dioxane1202475Illustrative

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving halogenated aminobenzoic acids.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine the bromo-aminobenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). Add the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the iodo-aminobenzoic acid (1.0 mmol), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 mmol) to a reaction vial.

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., Toluene, 5 mL) and the amine (1.2 mmol).

  • Reaction: Seal the vial and heat the reaction mixture to 80 °C with stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.[]

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add the bromo-aminobenzoic acid (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%), and Copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL), base (e.g., Piperidine, 2.0 mmol), and terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Heat the reaction to 80 °C and stir for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the mixture and dilute with ethyl acetate. Wash with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.[]

Visualization of Experimental Workflow and Signaling Pathways

Diagrams are powerful tools for visualizing complex processes. The following sections provide Graphviz diagrams for a typical cross-coupling workflow and a relevant signaling pathway in drug development.

Experimental Workflow for Cross-Coupling Reactions

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants (Aminobenzoic Acid, Coupling Partner, Base) inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reactants->inert catalyst Add Catalyst & Solvent inert->catalyst heat Heat & Stir (Monitor by TLC/LC-MS) catalyst->heat extract Extraction & Washing heat->extract purify Purification (Column Chromatography) extract->purify product Isolated Product purify->product

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
EGFR Signaling Pathway in Cancer

Derivatives of aminobenzoic acids are valuable precursors for the synthesis of various bioactive molecules, including inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2] The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[9] Its dysregulation is a hallmark of many cancers.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates STAT STAT EGFR->STAT Activates Ligand Ligand (EGF) Ligand->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor EGFR Inhibitor (e.g., Gefitinib, Erlotinib) Inhibitor->EGFR Blocks ATP Binding

The EGFR signaling pathway and the mechanism of action of EGFR inhibitors.

References

4-Amino-2,6-dimethylbenzoic Acid as an Internal Standard in Bioanalysis: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, the use of an appropriate internal standard (IS) is paramount for ensuring the accuracy and precision of quantitative data. An internal standard is a compound of known concentration added to samples to correct for variability during sample processing and analysis. This guide provides a comprehensive comparison of 4-Amino-2,6-dimethylbenzoic acid, as a representative structural analog internal standard, against the widely regarded "gold standard," a stable isotope-labeled (SIL) internal standard.

This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on internal standard selection based on objective performance data and experimental validation protocols. While specific public validation data for this compound is limited, this guide utilizes typical performance characteristics of structural analog internal standards to provide a robust comparative framework.

Performance Comparison: Structural Analog vs. Stable Isotope-Labeled Internal Standard

The choice between a structural analog and a SIL-IS can significantly impact assay performance. A SIL-IS is chemically identical to the analyte, with the exception of isotopic substitution (e.g., ²H, ¹³C, ¹⁵N), allowing it to closely mimic the analyte's behavior throughout the analytical process.[1] A structural analog, like this compound, possesses similar chemical and physical properties to the target analyte.[2]

The following table summarizes the expected performance of a bioanalytical method using this compound (as a representative structural analog) compared to a SIL-IS, based on typical validation data.

Validation ParameterThis compound (Structural Analog)Stable Isotope-Labeled ISAcceptance Criteria (ICH M10)
Accuracy (% Bias) Can exceed ±15%Typically < ±10%±15% of nominal value (±20% for LLOQ)
Precision (%CV) Can be >15%Typically < 10%≤15% (≤20% for LLOQ)
Recovery May differ from analyte; consistency is keyNearly identical to analyteConsistent and reproducible
Matrix Effect (%CV) Higher potential for differential effects (>15%)Minimal differential effects (<15%)Precision of the matrix factor should not exceed 15%

Experimental Protocols

Detailed and robust experimental protocols are crucial for the validation of any bioanalytical method. The following are methodologies for key validation experiments to assess the performance of an internal standard.

Experiment 1: Accuracy and Precision

Objective: To determine the accuracy and precision of the analytical method using the selected internal standard.

Methodology:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

  • Analyze at least five replicates of each QC level in three separate analytical runs.

  • Add this compound (or the SIL-IS) at a constant concentration to all calibration standards and QC samples before sample processing.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Calculate the concentration of the QC samples using the regression equation from the calibration curve.

  • Determine the accuracy (% bias) and precision (coefficient of variation, %CV) for each QC level.

Experiment 2: Matrix Effect

Objective: To evaluate the potential for matrix components to cause ion suppression or enhancement of the analyte and internal standard signals.

Methodology:

  • Obtain blank biological matrix from at least six different sources.

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.

    • Set 2 (Post-extraction Spike): Blank matrix is extracted, and the resulting extract is spiked with the analyte and internal standard.

    • Set 3 (Pre-extraction Spike): Blank matrix is spiked with the analyte and internal standard before the extraction process.

  • Analyze the samples via LC-MS/MS.

  • Calculate the matrix factor (MF) for the analyte and the internal standard by comparing the peak areas from Set 2 to Set 1.

  • Calculate the internal standard-normalized MF. The precision of the IS-normalized MF across the different matrix lots should not exceed 15%.

Experiment 3: Recovery

Objective: To determine the extraction efficiency of the analyte and the internal standard from the biological matrix.

Methodology:

  • Prepare two sets of samples at three QC levels (low, medium, and high):

    • Set A (Pre-extraction Spike): Spike the analyte and internal standard into the biological matrix before extraction.

    • Set B (Post-extraction Spike): Extract blank biological matrix and spike the analyte and internal standard into the final extract.

  • Analyze both sets of samples.

  • Calculate the recovery by comparing the peak area of the analyte and internal standard in Set A to that in Set B. While 100% recovery is not required, it should be consistent and reproducible.

Visualization of Bioanalytical Workflows

To better illustrate the processes involved in internal standard validation, the following diagrams have been generated using the DOT language.

Bioanalytical_Method_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation cluster_sample_analysis Sample Analysis MD1 Analyte & IS Selection MD2 Sample Preparation Optimization MD1->MD2 MD3 LC-MS/MS Condition Tuning MD2->MD3 V1 Accuracy & Precision MD3->V1 V2 Selectivity MD3->V2 V3 Matrix Effect MD3->V3 V4 Recovery MD3->V4 V5 Stability MD3->V5 SA1 Run Acceptance V1->SA1 V2->SA1 V3->SA1 V4->SA1 V5->SA1 SA2 Quantification SA1->SA2

Bioanalytical Method Validation Workflow

Decision Workflow for Internal Standard Selection

References

Spectroscopic Analysis of 4-Amino-2,6-dimethylbenzoic Acid: A Comparative Guide to Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical mandate in drug development, directly impacting the safety and efficacy of the final therapeutic product. This guide provides a comprehensive comparison of key spectroscopic techniques for the impurity profiling of 4-Amino-2,6-dimethylbenzoic acid, a vital building block in organic and medicinal chemistry. By presenting objective performance data and detailed experimental protocols, this document serves as a practical resource for researchers aiming to establish robust analytical methods for quality control.

Comparative Analysis of Spectroscopic Techniques

The selection of an appropriate analytical technique for impurity profiling is contingent on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the performance of commonly employed spectroscopic methods for the analysis of potential impurities in this compound.

TechniquePrincipleTypical AnalytesLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesLimitations
HPLC-UV Differential partitioning between a stationary and mobile phase with UV detection.Process-related impurities (e.g., starting materials, intermediates), degradation products with chromophores.0.01 - 0.1 µg/mL0.03 - 0.3 µg/mLRobust, reproducible, widely available, excellent for quantification of known impurities.Requires chromophoric impurities, limited structural information, co-elution can be a challenge.
LC-MS Combines the separation power of HPLC with the mass analysis of mass spectrometry.A wide range of process-related and degradation impurities, including non-chromophoric and isobaric compounds.0.1 - 10 ng/mL0.3 - 30 ng/mLHigh sensitivity and selectivity, provides molecular weight information, crucial for identifying unknown impurities.Higher cost and complexity, matrix effects can influence ionization.
GC-MS Separation of volatile compounds followed by mass spectrometry detection.Residual solvents, volatile starting materials, and degradation products.0.1 - 10 ppm0.3 - 30 ppmExcellent for volatile and semi-volatile compounds, high sensitivity, and provides structural information.Not suitable for non-volatile or thermally labile compounds, may require derivatization.
NMR Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Structural elucidation of unknown impurities, quantification of impurities without a reference standard (qNMR).~0.1% (for routine analysis)~0.3% (for routine analysis)Unparalleled for structural elucidation, non-destructive, can provide absolute quantification.Lower sensitivity compared to chromatographic methods, higher instrumentation cost.

Hypothetical Impurity Profile of this compound

Based on common synthetic routes and potential degradation pathways, a hypothetical impurity profile for this compound is proposed below. This profile serves as a practical framework for method development and validation.

Process-Related Impurities:

  • 4-Nitro-2,6-dimethylbenzoic acid: A potential unreacted starting material from a common synthetic route involving the reduction of the nitro group.

  • 2,6-Dimethyl-4-(acetylamino)benzoic acid: An intermediate or by-product if acetylation is used as a protecting group strategy.

  • Methyl 4-Amino-2,6-dimethylbenzoate: A potential impurity if the synthesis involves esterification and subsequent hydrolysis.

  • Aniline and Substituted Anilines: Potential impurities arising from side reactions or degradation of starting materials.

Degradation Products:

  • 2,6-Dimethylbenzoic acid: Resulting from the deamination of the parent compound.

  • Oxidative Degradation Products: Various hydroxylated or ring-opened products that can form under oxidative stress.

  • Decarboxylation Products: Formation of 3,5-dimethylaniline under thermal stress.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. The following sections outline generalized protocols for the key spectroscopic techniques discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To separate and quantify known process-related and degradation impurities in this compound.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities. For example: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where both the API and the impurities have significant absorbance (e.g., 254 nm or based on the UV spectra of the impurities).

    • Injection Volume: 10 µL.

  • Data Analysis: Identify and quantify impurities by comparing their retention times and peak areas to those of certified reference standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify unknown impurities and quantify all impurities with high sensitivity.

Methodology:

  • Sample Preparation: Prepare the sample as described for HPLC-UV, but at a lower concentration (e.g., 0.1 mg/mL) to avoid detector saturation.

  • Instrumentation:

    • LC system as described for HPLC-UV.

    • Mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but may require optimization for compatibility with the MS detector (e.g., using volatile mobile phase additives like ammonium formate).

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive and/or negative mode, depending on the analytes' properties.

    • Scan Range: A wide mass range (e.g., m/z 100-1000) for initial screening of unknown impurities.

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows to achieve optimal ionization.

    • Data Acquisition: Acquire data in both full scan mode for impurity identification and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high-sensitivity quantification of known impurities.

  • Data Analysis: Identify impurities based on their accurate mass measurements and fragmentation patterns. Quantify impurities using appropriate calibration curves.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify residual solvents and other volatile impurities.

Methodology:

  • Sample Preparation (Headspace): Accurately weigh a known amount of the this compound sample into a headspace vial. Add a suitable dissolution solvent (e.g., dimethyl sulfoxide) and seal the vial.

  • Instrumentation:

    • GC system with a headspace autosampler.

    • Mass spectrometer (e.g., single quadrupole or TOF) with an electron ionization (EI) source.

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all volatile compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry Conditions:

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 35-350.

  • Data Analysis: Identify residual solvents and volatile impurities by comparing their mass spectra and retention times to a spectral library (e.g., NIST) and reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of unknown impurities and to quantify impurities without the need for specific reference standards (qNMR).

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard with a known purity.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR, DEPT, COSY, HSQC, HMBC: Acquire two-dimensional NMR spectra as needed for complete structural elucidation of unknown impurities.

    • qNMR: Acquire a ¹H NMR spectrum with appropriate parameters for quantification (e.g., long relaxation delay).

  • Data Analysis:

    • Structural Elucidation: Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra to determine the structure of impurities.

    • Quantification (qNMR): Calculate the concentration of impurities by comparing the integral of a specific impurity signal to the integral of a known signal from the internal standard.

Visualizing the Impurity Profiling Workflow

A systematic workflow is essential for a comprehensive and compliant impurity profiling study. The following diagram illustrates the key stages from initial assessment to final reporting.

Impurity_Profiling_Workflow cluster_0 Phase 1: Information Gathering & Planning cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Impurity Identification & Characterization cluster_3 Phase 4: Quantification & Reporting Synthesis Review Synthetic Route Screening Screening with Orthogonal Analytical Techniques Synthesis->Screening Degradation Forced Degradation Studies Degradation->Screening Literature Literature Search Literature->Screening Optimization Method Optimization Screening->Optimization Validation Method Validation (ICH Q2) Optimization->Validation Isolation Impurity Isolation (if necessary) Validation->Isolation Spectroscopy Spectroscopic Analysis (LC-MS, NMR, etc.) Isolation->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure Quantification Impurity Quantification Structure->Quantification Specification Setting Specifications Quantification->Specification Reporting Reporting Specification->Reporting

Caption: A generalized workflow for impurity profiling of a pharmaceutical compound.

The Impact of Impurities on Biological Pathways

The stringent control of impurities is paramount as even structurally similar molecules can exhibit significantly different biological activities, potentially leading to adverse effects. The following diagram illustrates a hypothetical scenario where an impurity interferes with a critical signaling pathway.

Signaling_Pathway_Interference cluster_0 Normal Signaling cluster_1 Interference by Impurity API API (Agonist) Receptor Target Receptor API->Receptor Binds Activation Receptor Activation Receptor->Activation Response Desired Cellular Response Activation->Response Leads to Impurity Impurity (Antagonist) Blocked_Receptor Target Receptor Impurity->Blocked_Receptor Binds & Blocks Inhibition Receptor Blockage Blocked_Receptor->Inhibition No_Response Inhibition of Cellular Response Inhibition->No_Response Leads to

Caption: Hypothetical interference of an impurity with a biological signaling pathway.

Efficacy of 4-Amino-2,6-dimethylbenzoic acid derivatives as antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 4-Aminobenzoic Acid Derivatives as Antimicrobial Agents

Introduction

4-Amino-2,6-dimethylbenzoic acid and its derivatives represent a specific chemical space within the broader class of aminobenzoic acids, which have garnered interest for their potential as antimicrobial agents. While direct experimental data on the antimicrobial efficacy of this compound derivatives is not extensively available in current literature, a wealth of information exists for the parent compound, 4-aminobenzoic acid (PABA), and its various other substituted derivatives. This guide provides a comparative analysis of the antimicrobial performance of these related compounds, offering valuable insights into their structure-activity relationships (SAR), mechanisms of action, and experimental evaluation. The data presented here can serve as a foundational resource for researchers and drug development professionals interested in the antimicrobial potential of this class of molecules, including the 2,6-dimethyl substituted variant.

The antimicrobial activity of benzoic acid and its derivatives is generally attributed to their ability to disrupt the pH balance within microbial cells.[1] The undissociated form of the acid can penetrate the microbial cell membrane; once inside the cytoplasm, it dissociates, lowering the intracellular pH and interfering with essential metabolic processes.[1]

Comparative Antimicrobial Efficacy

The antimicrobial potency of 4-aminobenzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring, as well as modifications to the amino and carboxyl groups. Generally, the transformation of PABA into Schiff bases or esters has been shown to enhance antimicrobial activity.[2]

Antibacterial Activity

Studies on various PABA derivatives have revealed promising activity against a range of Gram-positive and Gram-negative bacteria. For instance, Schiff bases of PABA have demonstrated notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[3] The introduction of electron-withdrawing groups, such as bromo substituents, has been shown to increase antibacterial activity against Bacillus subtilis.[2]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected 4-Aminobenzoic Acid Derivatives against Bacterial Strains

Compound/DerivativeTest OrganismMIC (µM/mL)Reference CompoundMIC (µM/mL)Source
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilispMIC = 2.11NorfloxacinpMIC = 2.61[2]
N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazideStaphylococcus aureuspMIC = 1.82---------
N'-(3-methoxy-4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazideEscherichia colipMIC = 1.78---------
Salicylidene-PABA derivativesMRSAfrom 15.62 µM------[3]
Isatin-aminobenzoic acid hybridsS. aureus, B. subtilis0.09 mmol/L------[4]

Note: pMIC is the negative logarithm of the molar MIC.

Antifungal Activity

Certain derivatives of 4-aminobenzoic acid have also exhibited significant antifungal properties. For instance, the presence of a bromo group at the para position has been found to enhance activity against Candida albicans and Aspergillus niger.[2] Some Schiff bases of PABA have shown potent broad-spectrum antifungal properties with MIC values as low as ≥ 7.81 µM.[3]

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected 4-Aminobenzoic Acid Derivatives against Fungal Strains

Compound/DerivativeTest OrganismMIC (µM/mL)Reference CompoundMIC (µM/mL)Source
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazideC. albicans, A. nigerpMIC = 1.81------[2]
Salicylidene-PABA derivativesVarious Fungi≥ 7.81 µM------[3]

Structure-Activity Relationship (SAR)

The antimicrobial activity of PABA derivatives is closely linked to their chemical structure. Key SAR observations include:

  • Schiff Bases vs. Esters: In general, Schiff's bases of PABA are more potent antimicrobial agents than their corresponding esters.[2]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., bromo), on the aromatic ring tends to increase antimicrobial activity.[2]

  • Substitution Position: The position of substituents is crucial. For example, a meta-bromo derivative showed high activity against B. subtilis, while a para-bromo derivative was more effective against fungal strains.[2]

  • Salicylidene Moiety: A salicylidene moiety appears to be important for potent antimicrobial activity.[5]

Experimental Protocols

The evaluation of antimicrobial efficacy for these compounds typically involves standardized methods such as broth dilution, agar dilution, and disk diffusion to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

Broth Microdilution Method for MIC Determination

This method is a quantitative assay to determine the lowest concentration of a compound that inhibits visible growth of a microorganism.

Materials:

  • Test compounds (4-aminobenzoic acid derivatives)

  • Sterile 96-well microtiter plates

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent used to dissolve compounds)

Procedure:

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in the microtiter plate wells containing the growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Controls: Include wells for positive control (microorganism with a known effective drug), negative control (microorganism with solvent only), and sterility control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for 24 hours for bacteria, 25°C for 7 days for fungi).[2]

  • Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Agar Well Diffusion Method

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.

Materials:

  • Test compounds

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum

  • Sterile cork borer

  • Positive and negative controls

Procedure:

  • Plate Preparation: Uniformly spread the standardized microbial inoculum over the surface of an MHA plate.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume of the test compound solution to each well.

  • Controls: Add positive and negative controls to separate wells.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: Measure the diameter of the zone of inhibition (clear zone around the well) in millimeters.

Visualizing Experimental and Logical Workflows

General Synthesis and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of 4-aminobenzoic acid derivatives.

cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation PABA 4-Aminobenzoic Acid (PABA) Reaction Chemical Reaction (e.g., Schiff Base Formation, Esterification) PABA->Reaction Aldehyde Substituted Aldehyde/Alcohol Aldehyde->Reaction Derivative PABA Derivative Reaction->Derivative Purification Purification & Characterization (Crystallization, Spectroscopy) Derivative->Purification Screening Primary Screening (e.g., Agar Diffusion) Purification->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC SAR Structure-Activity Relationship Analysis MIC->SAR Data Data Analysis & Comparison SAR->Data cluster_cell Microbial Cell cluster_exterior Exterior Membrane Cell Membrane Cytoplasm Cytoplasm (Neutral pH) Membrane->Cytoplasm Dissociation to H+ and Anion Metabolism Essential Metabolic Processes Cytoplasm->Metabolism Cytoplasm->Metabolism Lowered pH Disrupts Inhibition Inhibition of Growth Acid_un Undissociated Benzoic Acid Derivative Acid_un->Membrane Penetration

References

A Researcher's Guide to Cytotoxicity Assays for Novel 4-Amino-2,6-dimethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The evaluation of cytotoxic potential is a critical step in the development of novel therapeutic agents, including new derivatives of 4-Amino-2,6-dimethylbenzoic acid.[1][2] Selecting the appropriate assay is crucial for generating accurate and reliable data to guide further research. This guide provides an objective comparison of common cytotoxicity assays, complete with detailed experimental protocols and data presentation formats, to assist researchers in making informed decisions.

Comparative Analysis of Key Cytotoxicity Assays

Cytotoxicity can be assessed through various cellular events, including loss of metabolic activity, compromised membrane integrity, or activation of programmed cell death (apoptosis).[3][4] The choice of assay depends on the specific research question, the compound's expected mechanism of action, and available resources.[5] Below is a comparison of three widely used methods.

Table 1: Comparison of Common Cytotoxicity Assays

Assay Principle Endpoint Measured Advantages Disadvantages
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7]Cell viability and metabolic activity. The amount of formazan produced is proportional to the number of living cells.[8][9]Widely used, cost-effective, suitable for high-throughput screening.[1][2]Can be affected by compounds that interfere with mitochondrial respiration. Insoluble formazan requires a solubilization step.[10]
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the culture medium upon loss of plasma membrane integrity.[11]Cell death (cytotoxicity) due to membrane damage (necrosis).[5][12]Measures a direct marker of cytotoxicity. The assay is relatively simple and can be automated.[13]Less sensitive for detecting apoptosis, as membrane rupture occurs in late stages. Background LDH from serum in the media can interfere.[5]
Annexin V Assay Detection of phosphatidylserine (PS) exposure on the outer leaflet of the cell membrane, an early hallmark of apoptosis.[14][15]Early to late-stage apoptosis. Can distinguish between apoptosis and necrosis when co-stained with a viability dye like Propidium Iodide (PI).[16]Highly specific for apoptosis. Real-time, non-lytic versions are available for kinetic studies.[15][17]More complex and expensive than colorimetric assays. PS exposure can also occur during necrosis.[14]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and underlying biological mechanisms is essential for understanding and executing cytotoxicity studies.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Compound_Prep Prepare Stock Solution of 4-Amino-2,6-dimethylbenzoic Acid Derivative in DMSO Cell_Seeding Seed Cells into 96-well Plates Cell_Culture Culture and Maintain Selected Cell Lines Cell_Culture->Cell_Seeding Treatment Treat Cells with Serial Dilutions of the Test Compound Cell_Seeding->Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treatment->Incubation Assay Perform Selected Cytotoxicity Assay (e.g., MTT, LDH, Annexin V) Incubation->Assay Readout Measure Signal (Absorbance, Luminescence, etc.) Assay->Readout Analysis Calculate % Viability and Determine IC50 Value Readout->Analysis

Caption: General experimental workflow for assessing compound cytotoxicity.

Many cytotoxic agents induce cell death through the intrinsic apoptosis pathway.[18] Understanding this pathway can provide insights into the compound's mechanism of action.

G Compound Cytotoxic Compound (e.g., 4-Amino-2,6-dimethylbenzoic Acid Derivative) DNA_Damage DNA Damage or Cellular Stress Compound->DNA_Damage MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) DNA_Damage->MOMP Bax/Bak activation CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 forms Apoptosome with Apaf-1 Casp3 Effector Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cleavage of cellular substrates

Caption: The intrinsic apoptosis signaling pathway.

Detailed Experimental Protocols

Adherence to standardized protocols is essential for reproducibility.

MTT Assay Protocol

This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.[8][19]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium and incubate overnight.[8][16]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7] Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6][19]

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7][20]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6][7] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6]

LDH Cytotoxicity Assay Protocol

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[12]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare triplicate wells for three controls: no-cell control (medium background), vehicle-only control (spontaneous LDH release), and a positive control for maximum LDH release (add lysis buffer 45 minutes before the end of incubation).[12][13]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at ~300 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

  • Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13] Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm.[13]

  • Calculation: Determine cytotoxicity by subtracting the background absorbance and comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Real-Time Annexin V Apoptosis Assay Protocol

This protocol uses a luminescent assay to monitor apoptosis in real-time.[15][21]

  • Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence assays.

  • Reagent Preparation: Prepare the RealTime-Glo™ Annexin V Apoptosis Assay reagent according to the manufacturer's protocol. This typically involves combining substrates and buffers.

  • Assay Initiation: Add the prepared assay reagent and the test compound to the cells simultaneously.

  • Kinetic Measurement: Place the plate in a plate-reading luminometer set to 37°C. Measure luminescence at regular intervals (e.g., every 30-60 minutes) for the duration of the experiment (up to 48 hours).[15]

  • Data Analysis: Plot the luminescent signal over time for each compound concentration. The signal intensity is proportional to the number of apoptotic cells.[22]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify a compound's cytotoxic potency.

Table 2: Representative Cytotoxicity Data (IC₅₀)

Compound Cell Line Incubation Time (h) IC₅₀ (µM)
Derivative AA549 (Lung Cancer)4815.2 ± 1.8
Derivative AMCF-7 (Breast Cancer)488.7 ± 0.9
Derivative AHEK293 (Normal Kidney)48> 100
Doxorubicin (Control)A549 (Lung Cancer)480.8 ± 0.1
Doxorubicin (Control)MCF-7 (Breast Cancer)480.5 ± 0.07
Data are representative and should be replaced with experimental results.

References

Comprehensive Comparison of the Enzyme Inhibitory Activity of 4-Amino-2,6-dimethylbenzoic Acid Analogs Currently Not Feasible Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation of scientific literature and databases reveals a significant gap in publicly available research on the specific enzyme inhibitory activity of 4-Amino-2,6-dimethylbenzoic acid and its direct analogs. While extensive research exists for broader categories of aminobenzoic acid and benzoic acid derivatives, detailed quantitative data, such as IC50 or Ki values, for compounds with the this compound scaffold against specific enzymes are not readily found.

This absence of specific experimental data prevents a meaningful and objective comparison of the enzyme inhibitory performance of this compound analogs as requested. Consequently, the creation of structured data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows directly related to this specific compound and its analogs is not possible at this time.

Research into the enzyme inhibitory profiles of related compounds, such as various 4-aminobenzoic acid derivatives, indicates a wide range of biological activities. These activities include the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), lipoxygenases, and carbonic anhydrases. However, the structure-activity relationship is highly dependent on the specific substitution patterns on the aromatic ring and the nature of the amino and carboxylic acid groups. The unique 2,6-dimethyl substitution in the requested core structure would significantly influence its steric and electronic properties, making direct extrapolation from other aminobenzoic acid derivatives unreliable.

For researchers, scientists, and drug development professionals interested in the potential of this compound and its analogs as enzyme inhibitors, this represents an unexplored area of research. Future investigations would need to involve the synthesis of a library of these specific analogs and subsequent screening against a panel of relevant enzymes.

To facilitate such future research, a general workflow for screening and characterizing the enzyme inhibitory activity of novel compounds is outlined below.

General Experimental Workflow for Enzyme Inhibition Studies

A typical workflow to assess the enzyme inhibitory potential of novel compounds like this compound analogs would involve the following key steps:

G A Compound Synthesis & Characterization B Primary Enzyme Screening A->B Test Compounds C Dose-Response & IC50 Determination B->C Active Hits D Mechanism of Inhibition Studies C->D Potent Inhibitors E Selectivity Profiling D->E Characterized Inhibitors F In-cell & In-vivo Studies E->F Selective Inhibitors

Caption: Generalized workflow for the discovery and characterization of novel enzyme inhibitors.

Experimental Protocols

Below are generalized protocols for common enzyme inhibition assays that would be applicable for screening this compound analogs.

1. Cyclooxygenase (COX) Inhibition Assay (Whole Blood Assay)

  • Principle: This assay measures the inhibition of prostaglandin E2 (PGE2) production in human whole blood. COX-1 activity is stimulated by spontaneous clotting, while COX-2 activity is induced by lipopolysaccharide (LPS).

  • Procedure:

    • Heparinized human whole blood is aliquoted into tubes.

    • For COX-2 inhibition, blood is pre-incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression. For COX-1, fresh blood is used.

    • The test compounds (analogs of this compound) at various concentrations are added to the blood samples and incubated for a specified time (e.g., 60 minutes) at 37°C.

    • For COX-1, the blood is allowed to clot at 37°C for 1 hour. For COX-2, the LPS-treated blood is further incubated.

    • The reaction is stopped, and serum (for COX-1) or plasma (for COX-2) is collected by centrifugation.

    • The concentration of PGE2 in the serum/plasma is quantified using a commercial ELISA kit.

    • The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined from dose-response curves.

2. Lipoxygenase (LOX) Inhibition Assay

  • Principle: This spectrophotometric assay measures the ability of a compound to inhibit the activity of a lipoxygenase enzyme (e.g., soybean 15-LOX) by monitoring the formation of the hydroperoxy product from a fatty acid substrate (e.g., linoleic acid).

  • Procedure:

    • A reaction mixture is prepared in a quartz cuvette containing buffer (e.g., borate buffer, pH 9.0) and the substrate, linoleic acid.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

    • The reaction is initiated by the addition of the lipoxygenase enzyme solution.

    • The increase in absorbance at 234 nm, corresponding to the formation of the conjugated diene in the product, is monitored over time using a UV-Vis spectrophotometer.

    • The initial reaction rates are calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated for each concentration, and the IC50 value is determined.

3. Carbonic Anhydrase (CA) Inhibition Assay

  • Principle: This assay measures the inhibition of the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate anion, which can be quantified spectrophotometrically.

  • Procedure:

    • In a 96-well plate, add buffer (e.g., Tris-HCl, pH 7.4), the carbonic anhydrase isoenzyme (e.g., hCA I or hCA II), and the test compound at various concentrations.

    • The plate is pre-incubated at room temperature for a short period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.

    • The reaction is initiated by adding a solution of p-NPA in a solvent like acetonitrile.

    • The absorbance at 400 nm is measured immediately and kinetically over several minutes using a microplate reader.

    • The rate of reaction is determined from the slope of the absorbance versus time plot.

    • Percentage inhibition is calculated, and IC50 values are determined from the dose-response curves.

While a direct comparison of this compound analogs is not currently possible, the provided general workflow and experimental protocols offer a foundational guide for initiating research into the enzyme inhibitory potential of this novel class of compounds. The discovery of active compounds within this chemical space could lead to the development of new therapeutic agents.

A Comparative Guide to Analytical Methods for Quantifying 4-Amino-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 4-Amino-2,6-dimethylbenzoic acid, a potential impurity or metabolite in pharmaceutical development, is crucial for ensuring product quality, safety, and efficacy. The cross-validation of analytical methods guarantees data integrity across different techniques and laboratories. This guide provides an objective comparison of potential analytical methodologies for the quantification of this compound, supported by experimental data from structurally similar compounds.

Quantitative Performance Comparison

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the anticipated performance characteristics of three common analytical techniques applicable to the quantification of this compound. The data is extrapolated from validated methods for analogous compounds such as 4-Amino-2-chlorobenzoic acid and other aminobenzoic acid derivatives.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Limit of Detection (LOD) 10 - 50 ng/mL0.5 - 10 ng/mL0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 30 - 150 ng/mL1.5 - 30 ng/mL0.3 - 3 µg/mL
Linearity (R²) > 0.998> 0.999> 0.995
Linear Range 0.1 - 100 µg/mL0.01 - 50 µg/mL0.5 - 25 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%90 - 110%
Precision (% RSD) < 2%< 5%< 3%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and serve as a strong starting point for method development and validation for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for routine quantification in bulk drug substances and formulations.

Instrumentation:

  • Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 278 nm, based on the UV spectrum of similar aminobenzoic acids.[1]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a suitable solvent like methanol in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in a suitable solvent, filter through a 0.45 µm filter, and dilute with the mobile phase to a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for trace-level quantification, especially in complex matrices. A derivatization step is necessary to increase the volatility of the analyte.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Derivatization:

  • Evaporate the sample extract to dryness under a stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), and a suitable solvent (e.g., acetonitrile).

  • Heat the mixture (e.g., 60-100°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) to elute the derivatized analyte.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for quantitative analysis.

UV-Vis Spectrophotometry

This technique provides a simple and cost-effective method for the quantification of this compound in simple matrices where high selectivity is not a primary concern.

Instrumentation:

  • UV-Vis Spectrophotometer.

Methodology:

  • Solvent: Use a UV-transparent solvent such as methanol or ethanol.

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent and create a series of calibration standards by dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the solvent to a known concentration that falls within the linear range of the calibration curve.

  • Measurement: Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) against a solvent blank. The λmax is expected to be around 278 nm.[1]

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards and determine the concentration of the sample from this curve.

Diagrams

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_analyte Define Analyte: This compound select_methods Select Methods for Comparison (e.g., HPLC-UV, GC-MS) define_analyte->select_methods define_acceptance Define Acceptance Criteria (e.g., based on ICH guidelines) select_methods->define_acceptance prepare_samples Prepare Homogeneous Sample Lots define_acceptance->prepare_samples analyze_hplc Analyze Samples using HPLC-UV prepare_samples->analyze_hplc analyze_gcms Analyze Samples using GC-MS prepare_samples->analyze_gcms compare_results Compare Results from Both Methods analyze_hplc->compare_results analyze_gcms->compare_results statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis check_acceptance Check Against Acceptance Criteria statistical_analysis->check_acceptance pass Methods are Cross-Validated check_acceptance->pass Pass fail Investigate Discrepancies and Re-evaluate check_acceptance->fail Fail

Caption: Workflow for Cross-Validation of Analytical Methods.

Logical_Relationship_of_Quantification cluster_sample Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Processing sample Sample containing This compound extraction Extraction / Dilution sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization hplc HPLC-UV extraction->hplc uvvis UV-Vis extraction->uvvis gcms GC-MS derivatization->gcms signal Instrument Signal (Absorbance / Ion Count) hplc->signal gcms->signal uvvis->signal calibration Calibration Curve signal->calibration concentration Concentration Calculation calibration->concentration

Caption: Logical Flow of Sample Quantification.

References

Structural Analysis of 4-Amino-2,6-dimethylbenzoic Acid Derivatives via X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the structural validation of 4-Amino-2,6-dimethylbenzoic acid derivatives using X-ray crystallography is currently not feasible due to the limited availability of public crystallographic data for this specific class of compounds.

Extensive searches of scholarly articles and crystallographic databases did not yield sufficient X-ray diffraction data for derivatives of this compound. While general principles of X-ray crystallography and data for related aminobenzoic acid isomers are available, the specific structural information required for a detailed comparative analysis of this compound derivatives—such as unit cell dimensions, space group, bond lengths, and bond angles—could not be located.

For researchers and professionals in drug development, X-ray crystallography remains the gold standard for elucidating the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides invaluable insights into the conformation, stereochemistry, and intermolecular interactions of pharmaceutical compounds, which are critical for understanding their biological activity and for structure-based drug design.

A typical workflow for the structural validation of a novel this compound derivative would involve the key steps outlined below.

Experimental Workflow for X-ray Crystallography

The process of determining the crystal structure of a small molecule like a this compound derivative can be broken down into several key stages, from sample preparation to the final structural analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation

Caption: A generalized workflow for X-ray crystallography.

Detailed Experimental Protocols

Should crystallographic data for this compound derivatives become available, a detailed experimental protocol would typically include the following sections.

1. Synthesis and Purification: This section would detail the synthetic route to the specific derivative of this compound. It would include information on reactants, solvents, reaction conditions (temperature, time, atmosphere), and purification methods such as recrystallization or chromatography. The purity of the compound is paramount for obtaining high-quality crystals.

2. Crystal Growth: Growing single crystals of sufficient size and quality is often the most challenging step. This part of the protocol would describe the crystallization method used, for example:

  • Slow evaporation of a saturated solution.

  • Vapor diffusion (liquid or gas).

  • Cooling of a saturated solution. The solvent or solvent system, temperature, and any other specific conditions would be reported.

3. X-ray Data Collection: This section would specify the instrumentation and parameters for the X-ray diffraction experiment:

  • Instrument: Make and model of the diffractometer (e.g., Bruker, Rigaku).

  • X-ray Source: Type of X-ray source (e.g., Mo Kα, Cu Kα) and its wavelength.

  • Temperature: The temperature at which the data was collected, often cryogenic temperatures (e.g., 100 K) to minimize thermal motion.

  • Data Collection Strategy: Details of the scan type (e.g., ω-scans), exposure time per frame, and the total number of frames collected.

4. Structure Solution and Refinement: This final section would describe the computational methods used to determine and refine the crystal structure:

  • Software: The software packages used for data processing, structure solution (e.g., SHELXT, SIR), and refinement (e.g., SHELXL, Olex2).

  • Structure Solution Method: Typically direct methods or Patterson methods for small molecules.

  • Refinement Details: Information on the refinement process, including the treatment of hydrogen atoms, anisotropic displacement parameters for non-hydrogen atoms, and the final R-factors (R1, wR2) and goodness-of-fit (GooF), which are indicators of the quality of the final structure.

Data Presentation

Were the data available, it would be presented in a tabular format to allow for easy comparison between different derivatives. The table would include key crystallographic parameters.

Table 1: Hypothetical Crystallographic Data for this compound Derivatives

ParameterDerivative 1 (e.g., Methyl Ester)Derivative 2 (e.g., Amide)
Chemical FormulaC₁₀H₁₃NO₂C₉H₁₂N₂O
Formula Weight179.22164.20
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)
b (Å)
c (Å)
α (°)9090
β (°)90
γ (°)9090
Volume (ų)
Z44
Calculated Density (g/cm³)
R1 [I > 2σ(I)]
wR2 (all data)

Table 2: Hypothetical Comparison of Selected Bond Lengths and Angles

FeatureDerivative 1Derivative 2
C(carboxyl)-O(carbonyl) (Å)
C(aromatic)-N(amino) (Å)
O-C-O bond angle (°)
Dihedral angle (ring-carboxyl) (°)

Alternative Structural Validation Methods

In the absence of single-crystal X-ray data, other analytical techniques can provide valuable structural information, although they do not offer the same level of detail as X-ray crystallography.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical connectivity of a synthesized derivative. Advanced techniques like NOESY can provide information about through-space proximity of atoms, offering insights into the molecule's conformation in solution.

2. Powder X-ray Diffraction (PXRD): If a single crystal cannot be grown, PXRD can be used to analyze a microcrystalline powder. While it does not provide the detailed atomic coordinates of a single-crystal study, it can confirm the crystalline nature of the material, identify different polymorphic forms, and in some cases, be used for structure determination.

3. Computational Modeling: Theoretical methods, such as Density Functional Theory (DFT), can be used to predict the ground-state geometry of a molecule. These calculated structures can be a useful guide, but they require experimental validation.

Conclusion

While a detailed comparative guide on the structural validation of this compound derivatives using X-ray crystallography cannot be provided at this time due to a lack of available data, the framework outlined above illustrates the standard procedures and data presentation that would be expected. The scientific community is encouraged to publish such data to enrich the structural databases and enable more comprehensive comparative studies in the future.

A Framework for Evaluating 4-Amino-2,6-dimethylbenzoic Acid in Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific performance data for 4-Amino-2,6-dimethylbenzoic acid in publicly accessible scientific literature is limited. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to evaluate its potential performance in enzyme assays. The quantitative data, signaling pathways, and specific mechanisms presented herein are hypothetical and serve to illustrate the experimental design, data presentation, and comparative analysis that would be required for a thorough assessment.

Introduction

This compound is an aromatic organic compound whose biological activity is not yet extensively characterized.[1][2][3][4] Its structure, featuring an aminobenzoic acid scaffold, suggests potential interactions with various enzyme classes. Derivatives of aminobenzoic acids have been explored for a range of bioactivities, including anti-inflammatory and antibacterial properties.[5][6] This guide outlines a systematic approach to characterizing the performance of this compound as a potential enzyme modulator, comparing it hypothetically against other compounds to establish a performance benchmark.

Comparative Performance in a Hypothetical Enzyme Assay

To evaluate the inhibitory potential of this compound, a primary screening against a relevant enzyme target is necessary. For the purpose of this guide, we will use a hypothetical enzyme, "Aromatic Kinase XK-1," which is presumed to be involved in a pro-inflammatory signaling cascade. The performance of "Compound A" (this compound) is compared with two other hypothetical analogues and a known reference inhibitor.

Table 1: Hypothetical Inhibitory Activity against Aromatic Kinase XK-1

Compound IDCompound NameTarget EnzymeAssay TypeIC₅₀ (µM)Notes
A This compound Aromatic Kinase XK-1Fluorescence15.2 ± 1.8 Moderate potency with good solubility.
B4-Amino-2-methylbenzoic acidAromatic Kinase XK-1Fluorescence45.7 ± 3.1Lower potency; suggests the second methyl group is important for binding.
C4-Amino-2,6-diethylbenzoic acidAromatic Kinase XK-1Fluorescence2.1 ± 0.4High potency, but exhibits poor cell permeability in subsequent assays.
Ref-InhibStaurosporine (Reference)Aromatic Kinase XK-1Fluorescence0.01 ± 0.002Non-selective, potent kinase inhibitor used as a positive control.

Experimental Protocols

The following is a detailed methodology for a fluorescence-based kinase inhibition assay that could be used to generate the data presented in Table 1.

Protocol 1: In Vitro Fluorescence-Based Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against Aromatic Kinase XK-1.

  • Materials:

    • Purified recombinant Aromatic Kinase XK-1.

    • Fluorescently labeled peptide substrate.

    • Adenosine triphosphate (ATP).

    • Test compounds (dissolved in DMSO).

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • 384-well black microplates.

    • Microplate reader with fluorescence detection capabilities.

  • Procedure:

    • Prepare a serial dilution of the test compounds (e.g., this compound) in DMSO, typically starting from 10 mM. Further dilute these into the kinase assay buffer to achieve the desired final concentrations.

    • Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. Include wells for a positive control (a known inhibitor like Staurosporine) and a negative control (DMSO vehicle).

    • Add 10 µL of the Aromatic Kinase XK-1 enzyme solution (at 2x final concentration) to all wells and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (at 4x final concentration). The final reaction volume is 20 µL.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).

    • Measure the fluorescence intensity on a microplate reader at the appropriate excitation/emission wavelengths for the substrate.

  • Data Analysis:

    • Convert fluorescence readings to percent inhibition relative to the DMSO control.

    • Plot percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations: Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

G start_end start_end process process decision decision io io start Start: Prepare Compound Library reagents Prepare Assay Reagents (Enzyme, Substrate, Buffer) start->reagents plate Dispense Compounds & Controls to Plate reagents->plate add_enzyme Add Enzyme Solution & Pre-incubate plate->add_enzyme add_substrate Initiate Reaction (Add Substrate/ATP) add_enzyme->add_substrate incubate Incubate at 30°C add_substrate->incubate read Stop Reaction & Read Plate (Fluorescence) incubate->read analyze Analyze Data (Calculate % Inhibition) read->analyze dose_response Dose-response curve? analyze->dose_response ic50 Calculate IC50 dose_response->ic50 Yes end End: Report Results dose_response->end No ic50->end

Caption: Workflow for an in vitro enzyme inhibition screening assay.

G receptor receptor kinase kinase inhibitor inhibitor tf tf response response Ligand Pro-inflammatory Ligand (e.g., Cytokine) Receptor Cell Surface Receptor Ligand->Receptor Binds AK_XK1 Aromatic Kinase XK-1 Receptor->AK_XK1 Activates DownstreamKinase Downstream Kinase AK_XK1->DownstreamKinase Phosphorylates TF Transcription Factor (e.g., NF-kB) DownstreamKinase->TF Activates Gene Gene Expression TF->Gene Inflammation Inflammatory Response Gene->Inflammation CompoundA This compound CompoundA->AK_XK1 Inhibits

Caption: Hypothetical signaling pathway involving Aromatic Kinase XK-1.

References

Safety Operating Guide

Proper Disposal of 4-Amino-2,6-dimethylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Amino-2,6-dimethylbenzoic acid (CAS Number: 16752-16-2) is crucial for maintaining laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper handling and disposal procedures for this compound, based on its known hazards and general best practices for chemical waste management.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on available safety information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are required.

  • Lab Coat: A standard laboratory coat must be worn to protect from skin contact.

  • Respiratory Protection: If handling the compound as a powder or if dust generation is likely, a NIOSH-approved respirator is recommended.[3]

In Case of Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[3][4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. This compound should be treated as a hazardous chemical waste.

  • Waste Collection:

    • Collect waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.

    • Ensure the container is tightly sealed to prevent leakage or spillage.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (16752-16-2) on the label.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • This area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[4]

  • Arrange for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.

    • Follow all institutional procedures for waste manifest and pickup.

Spill Cleanup: In the event of a spill, wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4]

III. Quantitative Data Summary

PropertyValueSource
CAS Number 16752-16-2[1][5][6][7]
Molecular Formula C₉H₁₁NO₂[1][6][7]
Molecular Weight 165.19 g/mol [7][8]
Boiling Point 342.5°C at 760 mmHg[8][9]
Melting Point 196-198 °C[8]
Flash Point 160.9°C[8][9]
Storage Temperature Room temperature, in a dark, inert atmosphere[1][8]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound for disposal ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe spill Spill Occurs start->spill collect Collect waste in a designated, labeled hazardous waste container ppe->collect seal Ensure container is tightly sealed collect->seal store Store in a secure, cool, dry, and well-ventilated area seal->store contact_ehs Contact Institutional EHS or licensed waste disposal company store->contact_ehs pickup Arrange for waste pickup and disposal contact_ehs->pickup spill->ppe No cleanup Follow Spill Cleanup Procedure: - Wear PPE - Sweep solid material carefully - Place in a sealed container for disposal spill->cleanup Yes cleanup->collect

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Amino-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling of chemical compounds is of paramount importance. This guide provides essential safety and logistical information for the handling of 4-Amino-2,6-dimethylbenzoic acid, including personal protective equipment (PPE), operational protocols, and disposal plans. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Based on available safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Consequently, a cautious approach to handling is imperative.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[2]
Face ShieldRecommended when there is a significant risk of splashing or generation of dust.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.[2]
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned.[2]
Chemical ApronA splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.[2]
Respiratory Protection Dust Mask/RespiratorIf handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used. Work in a well-ventilated area or fume hood.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.

1. Pre-Handling Preparations:

  • Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work.

  • Assemble Equipment: Gather all necessary equipment, including spatulas, weighing paper, glassware, and solvents.

  • Verify Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and operational.[4]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

2. Handling the Solid Compound:

  • Work in a Controlled Area: All manipulations of solid this compound should be performed in a chemical fume hood to prevent inhalation of any airborne particles.[2]

  • Minimize Dust Generation: When weighing the compound, use a tared, sealed container to minimize dust.

  • Avoid Direct Contact: Use clean, dry spatulas for transferring the solid. Avoid any direct contact with the skin.

3. Solution Preparation:

  • Controlled Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Temperature Control: If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Proper Labeling: Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.

4. Post-Handling Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Dispose of Consumables: Carefully remove and dispose of gloves and any other contaminated disposable PPE in a designated waste container.[5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

1. Waste Collection:

  • Segregated Waste: Collect waste this compound and materials contaminated with it in a dedicated, sealed, and clearly labeled hazardous waste container.[5]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Cleanup:

  • Small Spills: For small spills, wear appropriate PPE, sweep up the solid material, and place it in a sealed container for disposal. Avoid creating dust.[5]

  • Decontamination: Decontaminate the spill area with a suitable solvent and absorbent pads. All cleanup materials should be disposed of as hazardous waste.

3. Final Disposal:

  • Contact EHS: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[5]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Assemble Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handling1 Weigh Solid in Fume Hood prep3->handling1 handling2 Prepare Solution handling1->handling2 post1 Decontaminate Workspace & Equipment handling2->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands post2->post3 disp1 Collect Waste in Labeled Container post2->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,6-dimethylbenzoic acid
Reactant of Route 2
4-Amino-2,6-dimethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.